2-(3-formyl-1H-indol-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-(3-formylindol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHURCYMNEHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276679 | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-42-2 | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel indole derivative, 2-(3-formyl-1H-indol-1-yl)butanoic acid. Indole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for the target molecule. Furthermore, it explores the potential biological context of this compound as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key regulator of metabolism and inflammation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] The functionalization of the indole ring, particularly at the N-1 and C-3 positions, offers a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis and characterization of a specific derivative, this compound, a molecule combining the key functionalities of an indole-3-carboxaldehyde and an N-alkanoic acid. This combination of pharmacophores suggests potential interactions with various biological targets. Given the known role of other indole derivatives as modulators of nuclear receptors, this document will also explore the potential interaction of the title compound with the PPARγ signaling pathway.[3][4]
Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the formylation of indole, followed by N-alkylation, and concluding with ester hydrolysis.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Synthesis of Indole-3-carboxaldehyde
This procedure is adapted from the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
-
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of indole (1 equivalent) in anhydrous DCM dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium hydroxide (4 equivalents) to achieve a pH of 8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield indole-3-carboxaldehyde as a solid.
-
Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
This step involves the N-alkylation of indole-3-carboxaldehyde with an α-bromo ester.
-
Materials:
-
Indole-3-carboxaldehyde
-
Ethyl 2-bromobutanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired ester.
-
Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
Characterization Data
The following tables summarize the expected and known characterization data for the key compounds in the synthetic pathway.
Table 1: Physicochemical and Spectroscopic Data for Indole-3-carboxaldehyde
| Property | Value |
| Molecular Formula | C₉H₇NO[5] |
| Molecular Weight | 145.16 g/mol [5] |
| Appearance | White to yellow solid |
| Melting Point | 194-198 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, indole H2), ~8.2 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~8.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0, 138.0, 137.5, 124.5, 124.0, 123.0, 121.5, 118.0, 112.0 |
| IR (KBr, cm⁻¹) | ~3150 (N-H), ~1650 (C=O) |
Table 2: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.4 (s, 1H, indole H2), ~8.1 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~5.0 (t, 1H, CH-COOH), ~2.2 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), ~11.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.5, ~175.0, ~138.0, ~137.0, ~125.0, ~124.5, ~123.5, ~122.0, ~119.0, ~110.0, ~60.0, ~28.0, ~11.0 |
| IR (KBr, cm⁻¹) | ~3300-2500 (O-H), ~1710 (C=O, acid), ~1660 (C=O, aldehyde) |
| MS (ESI-) m/z | 230.08 [M-H]⁻ |
Potential Biological Activity and Signaling Pathway
Several indole derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1][3][4] PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[3][4] Its activation is a key mechanism for the therapeutic action of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes.
The structure of this compound, featuring a carboxylic acid head group and a hydrophobic indole moiety, shares similarities with known PPARγ ligands. The carboxylic acid can engage in hydrogen bonding with key residues in the ligand-binding pocket of PPARγ, while the indole core can form hydrophobic and aromatic interactions.
PPARγ Signaling Pathway
Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to both transactivation and transrepression of gene expression.
Caption: A simplified diagram of the PPARγ signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. The predicted characterization data will aid in the identification and verification of the synthesized compound. Furthermore, the potential of this molecule to act as a PPARγ modulator provides a strong rationale for its biological evaluation in the context of metabolic and inflammatory diseases. This document serves as a foundational resource to stimulate further research into this and related indole derivatives as potential therapeutic agents.
References
- 1. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARgamma ligands (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)butanoic acid is a derivative of indole-3-carboxaldehyde, a versatile scaffold that has garnered significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prominent feature in numerous biologically active compounds, and modifications at the N1 and C3 positions can lead to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant biological signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₃NO₃ | ChemDiv[1] |
| Molecular Weight | 231.25 g/mol | ChemDiv[1] |
| CAS Number | 869947-42-2 | ChemDiv[1] |
| Predicted XlogP | 2.1 | PubChemLite[2] |
| Predicted pKa | ~4.5 (Carboxylic Acid) | (Predicted) |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | (Predicted) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via N-alkylation of indole-3-carboxaldehyde. This common and effective method involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with an appropriate alkyl halide.
Reaction Scheme:
Materials and Reagents:
-
Indole-3-carboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 2-bromobutanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of Indole-3-carboxaldehyde: To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the indole anion.
-
N-Alkylation: Ethyl 2-bromobutanoate (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction of the Ester: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-(3-formyl-1H-indol-1-yl)butanoate.
-
Hydrolysis to the Carboxylic Acid: The crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation of the Final Product: The reaction mixture is concentrated to remove the THF. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons of the indole ring, the formyl proton (a singlet around 10 ppm), the methine proton of the butanoic acid chain, the methylene and methyl protons of the ethyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular weight.
-
Infrared (IR) Spectroscopy: The spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.
Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural parent, indole-3-carboxaldehyde, and its derivatives are known to possess a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
Recent studies have highlighted the role of indole derivatives, including indole-3-carboxaldehyde, as modulators of the inflammatory response. One key pathway implicated is the NLRP3 inflammasome pathway . Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting the activation of the NLRP3 inflammasome.[5] This inhibition is often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[5]
The proposed mechanism involves the binding of the indole derivative to AhR, which then translocates to the nucleus and influences the expression of genes that suppress the activation of the NLRP3 inflammasome, potentially through the reduction of reactive oxygen species (ROS) production.[5]
References
"2-(3-formyl-1H-indol-1-yl)butanoic acid CAS number 869947-42-2"
CAS Number: 869947-42-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in public scientific literature and databases for 2-(3-formyl-1H-indol-1-yl)butanoic acid (CAS 869947-42-2) is limited. This document summarizes the available data and provides general information based on the chemical structure.
Core Compound Properties
This compound is a synthetic organic compound featuring an indole scaffold, a common motif in biologically active molecules. The structure incorporates a butanoic acid side chain attached to the indole nitrogen and a formyl group at the C3 position of the indole ring.
Chemical and Physical Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 869947-42-2 | ChemDiv[1] |
| Molecular Formula | C13H13NO3 | PubChemLite |
| Molecular Weight | 231.25 g/mol | ChemDiv[1] |
| Monoisotopic Mass | 231.08954 Da | PubChemLite |
| Predicted XlogP | 2.1 | PubChemLite |
| SMILES | CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | PubChemLite |
| InChI | InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) | PubChemLite |
| InChIKey | HXWHURCYMNEHJV-UHFFFAOYSA-N | PubChemLite |
Biological Activity and Potential Applications
As of the latest available information, there are no published studies detailing the specific biological activity, mechanism of action, or therapeutic targets of this compound. The presence of the indole-3-carboxaldehyde moiety is significant, as this core is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The butanoic acid side chain may influence the compound's pharmacokinetic properties, such as solubility and cell permeability.
Given its structure, potential research applications could include its use as a building block in synthetic chemistry for the creation of more complex molecules or as a compound for screening in various biological assays to determine its activity.
Experimental Protocols
Detailed experimental protocols for the use of this compound in biological or chemical research are not available in the public domain. However, safety and handling protocols are available from chemical suppliers.
Safety and Handling
The following is a summary of the safety and handling precautions based on available safety data sheets (SDS).
Hazard Identification:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Handling: Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
-
First Aid (Inhalation): Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Synthesis Pathway
A specific, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the N-alkylation of indoles and subsequent formylation.
The following diagram illustrates a hypothetical two-step synthesis. This is a conceptual workflow and has not been experimentally verified for this specific compound.
Caption: Hypothetical synthesis of this compound.
Conclusion
This compound is a chemical compound for which there is a notable absence of detailed scientific literature regarding its biological effects and applications. The available information is primarily limited to its basic chemical properties and safety data provided by commercial suppliers. The structural motifs present in the molecule suggest that it could be a candidate for biological screening and a potentially useful building block in medicinal chemistry. Further research is required to elucidate any biological activity and to develop and validate synthetic and experimental protocols. Researchers interested in this compound should proceed with the caution advised in its safety data sheet and may need to conduct foundational research to establish its properties and potential uses.
References
The Unveiled Therapeutic Potential of Indole-1-Butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-1-butanoic acid (IBA), a well-known plant auxin, has emerged as a promising scaffold in medicinal chemistry. Its derivatives are attracting significant attention for their diverse biological activities, offering potential therapeutic applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current research on IBA derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further investigation and drug development in this burgeoning field.
Anticancer Activity: Targeting Histone Deacetylases
A significant body of research highlights the potent anticancer effects of IBA derivatives, primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer.
Quantitative Data: HDAC Inhibition and Antiproliferative Activity
Numerous IBA derivatives have been synthesized and evaluated for their ability to inhibit various HDAC isoforms and suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the tables below.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| I13[1] | 13.9 | 12.1 | 7.71 |
Table 1: In vitro HDAC inhibitory activity of a potent indole-3-butyric acid derivative (I13).
| Compound | U937 IC50 (µM) | U266 IC50 (µM) | HepG2 IC50 (µM) | A2780 IC50 (µM) | PNAC-1 IC50 (µM) |
| I13[1] | < SAHA | < SAHA | < SAHA | < SAHA | < SAHA |
Table 2: In vitro antiproliferative activity of compound I13 against various human cancer cell lines, compared to the known HDAC inhibitor SAHA (Suberanilohydroxamic Acid). Note: Specific IC50 values were not provided in the source, but the activity was reported to be greater than that of SAHA.
| Compound | HCT116 IC50 (mM) - 24h |
| Indole-3-butyric acid[2] | 6.28 ± 0.10 |
Table 3: In vitro antiproliferative activity of indole-3-butyric acid against HCT116 human colon carcinoma cells.
Signaling Pathway: HDAC Inhibition-Induced Apoptosis
The primary mechanism by which HDAC inhibitor-based IBA derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression, leading to cell cycle arrest and the activation of apoptotic pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
IBA derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the IBA derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity
IBA derivatives have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains. Their mechanism of action in bacteria is still under investigation but may involve disruption of the cell membrane or inhibition of essential enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) |
| Indole-triazole/thiadiazole derivatives[3] | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 |
| IBP Nanostructures[4] | 50-150 | 50-150 | 50-150 | - | - | - |
Table 4: Range of Minimum Inhibitory Concentrations (MIC) for various indole derivatives against selected microbial strains. Note: IBP nanostructures are indole-3-butanoyl-polyethylenimine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
IBA derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the test organism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the IBA derivative in the appropriate broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity
While research is still emerging, preliminary studies suggest that IBA derivatives may possess anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases. The ability to modulate inflammatory pathways is a key therapeutic strategy. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
IBA derivative stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the IBA derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition can be determined by comparing the nitrite levels in the compound-treated groups to the LPS-stimulated control group.
Neuroprotective Activity
The potential of IBA derivatives to protect neurons from damage is a promising area of investigation for the treatment of neurodegenerative diseases. In vitro studies often utilize neuronal cell lines, such as SH-SY5Y, to model neurotoxicity and assess the protective effects of test compounds.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method to evaluate the neuroprotective effects of IBA derivatives against an oxidative stress-induced cell death model in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
IBA derivative stock solution
-
A neurotoxic agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated with retinoic acid.
-
Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the IBA derivative for a specified time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., H2O2) to the wells to induce cell death. Include a control group with no neurotoxin and a group with the neurotoxin but no compound pre-treatment.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity section to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
Synthesis of Indole-1-Butanoic Acid Derivatives
The synthesis of IBA derivatives often involves the modification of the indole ring, the carboxylic acid moiety, or the butanoic acid chain. A common strategy for creating potent HDAC inhibitors involves converting the carboxylic acid to a hydroxamic acid, which acts as a zinc-binding group in the active site of the enzyme.
Conclusion and Future Directions
Indole-1-butanoic acid derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer agents, particularly as HDAC inhibitors, warrants further preclinical and clinical investigation. The emerging evidence of their antimicrobial, anti-inflammatory, and neuroprotective activities opens up new avenues for drug discovery.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of IBA derivatives for their respective targets.
-
Mechanism of Action studies: To further elucidate the molecular pathways underlying their biological effects, especially in the context of antimicrobial, anti-inflammatory, and neuroprotective activities.
-
In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of disease.
-
Development of novel derivatives: To expand the chemical space and explore new therapeutic possibilities.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of indole-1-butanoic acid derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource to accelerate progress in this exciting field.
References
- 1. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Protein Targets for 2-(3-formyl-1H-indol-1-yl)butanoic acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive in silico workflow designed to identify and validate potential protein targets for the novel compound 2-(3-formyl-1H-indol-1-yl)butanoic acid. Given the absence of established biological activity data for this molecule, this document serves as a procedural roadmap, detailing a systematic approach from computational screening to experimental verification.
Compound of Interest: Physicochemical Profile
A thorough understanding of the compound's properties is the foundational step for any in silico analysis. This compound is a small molecule with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | PubChem |
| Molecular Weight | 231.25 g/mol | ChemDiv[1] |
| SMILES | CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | PubChem[2] |
| InChIKey | HXWHURCYMNEHJV-UHFFFAOYSA-N | PubChem[2] |
| XlogP (predicted) | 2.1 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: Some properties are predicted via computational models and await experimental confirmation.
In Silico Target Prediction Workflow
The identification of potential protein targets for a novel compound is a multi-faceted process that leverages various computational techniques. The workflow is designed to generate a high-confidence list of putative targets that can then be prioritized for experimental validation.
Ligand-Based Approaches
When the structure of the target protein is unknown, ligand-based methods can be employed. These techniques rely on the principle that structurally similar molecules often exhibit similar biological activities.
Methodology: Chemical Similarity Searching
-
Database Selection : Utilize large chemical databases such as PubChem, ChEMBL, and Zinc.
-
Query : The 2D or 3D structure of this compound is used as a query.
-
Search Algorithm : Employ Tanimoto coefficient-based similarity searches to identify compounds with high structural similarity.
-
Target Annotation : Retrieve the known biological targets of the identified similar compounds.
-
Hypothesis Generation : Proteins that are frequently targeted by the structurally similar compounds are considered potential targets for the query molecule.
Structure-Based Approaches
When the three-dimensional structures of potential protein targets are available, structure-based methods can provide detailed insights into the binding interactions.
Methodology: Reverse Docking Reverse docking (or inverse docking) screens a single ligand against a library of protein structures to identify potential binding partners.[3][4][5]
-
Protein Database Preparation : A curated database of 3D protein structures (e.g., from the Protein Data Bank - PDB) is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation : A molecular docking program (e.g., AutoDock, GOLD) is used to systematically place the ligand into the binding sites of all proteins in the database.[6]
-
Scoring : Each resulting protein-ligand pose is assigned a score that estimates the binding affinity.
-
Ranking and Filtering : The protein targets are ranked based on their docking scores. The top-ranked proteins are considered potential targets.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[7][8]
Methodology: Structure-Based Pharmacophore Generation
-
Binding Site Analysis : For a high-ranking protein target identified from reverse docking, the binding pocket is analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[9]
-
Pharmacophore Model Creation : A 3D pharmacophore model is constructed based on these interaction points.
-
Database Screening : This pharmacophore model is then used as a 3D query to screen chemical databases for other molecules that fit the model.
-
Target Profile Refinement : The known targets of the molecules identified through the pharmacophore screen can help to refine the confidence in the initial predicted target.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. PubChemLite - this compound (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ADMET Prediction for 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of a novel therapeutic agent is contingent not only on its pharmacological efficacy but also on its pharmacokinetic and safety profiles. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, enabling the early identification and mitigation of potential liabilities, thereby reducing late-stage attrition.[1][2] This technical guide provides a comprehensive in silico ADMET profile for the novel compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid. Utilizing established computational models, this document summarizes key physicochemical properties, pharmacokinetic predictions, and potential toxicological flags. Furthermore, it outlines the standard experimental protocols for in vitro validation of these predictions and visualizes the predictive workflow and relevant metabolic pathways. The indole scaffold is a well-established pharmacophore in modern drug discovery, known for its diverse biological activities.[3] Understanding the ADMET profile of new derivatives like this compound is essential for advancing their development.
Compound Overview
-
Molecular Weight: 231.25 g/mol [5]
-
Chemical Structure:
In Silico ADMET Prediction Workflow
The prediction of ADMET properties from a chemical structure is a multi-step process that leverages computational models built from large datasets of experimental results.[6][7] The general workflow involves submitting the molecular structure (e.g., in SMILES format) to a prediction platform, which then calculates a range of molecular descriptors. These descriptors are used as inputs for various quantitative structure-activity relationship (QSAR) and machine learning models to predict the ADMET endpoints.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
Structural Analogs of 2-(3-formyl-1H-indol-1-yl)butanoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of 2-(3-formyl-1H-indol-1-yl)butanoic acid, a scaffold of interest in medicinal chemistry. The indole nucleus is a well-established privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This document collates available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Core Structure and Analogs
The core structure of interest is characterized by an indole ring substituted at the 1-position with a butanoic acid moiety and at the 3-position with a formyl group. Structural analogs explored in the literature often involve modifications at three key positions:
-
The Alkyl Chain: Variation in the length and branching of the carboxylic acid side chain (e.g., acetic, propanoic, or butanoic acid).
-
The Indole Nitrogen (N1): Introduction of different substituents to modulate physicochemical and pharmacological properties.
-
The Formyl Group (C3): Derivatization of the aldehyde, for instance, through the formation of Schiff bases or thiosemicarbazones, to explore new biological activities.
Quantitative Biological Data
The following tables summarize the available quantitative data for structural analogs of this compound and related indole derivatives. Direct biological data for the parent compound is limited in the public domain; therefore, data for closely related analogs are presented to infer potential activities.
Table 1: Anticancer and Cytotoxic Activity of Indole-3-Carboxaldehyde Analogs
| Compound/Analog | Cell Line | Activity Metric | Value | Reference |
| Indole-3-butyric acid | HCT116 (Colon Carcinoma) | IC50 | < 50 µM (at 24h) | [1] |
| Tributyrin | HCT116 (Colon Carcinoma) | IC50 | < 50 µM (at 24h) | [1] |
| Indole-3-butyric acid derivatives (general) | U937, U266, HepG2, A2780, PNAC-1 | IC50 (HDAC inhibition) | 7.71 - 13.9 nM (for compound I13) | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | IC50 | 13.2 µM | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | IC50 | 8.2 µM | [3] |
Table 2: Antimicrobial Activity of Indole-3-Carboxaldehyde Analogs
| Compound/Analog | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Indole-3-propionic acid | Mycobacterium tuberculosis | MIC | Not specified | [4] |
| Indole derivatives with 1,2,4-triazole | Candida krusei | MIC | 3.125 | [5] |
| Indole derivatives with 1,2,4-triazole | Candida albicans | MIC | 3.125 | [5] |
| Schiff base of indole-3-carboxaldehyde and histidine | Bacillus subtilis | MIC | Not specified | |
| Schiff base of indole-3-carboxaldehyde and histidine | Pseudomonas fluorescence | MIC | Not specified |
Key Experimental Protocols
This section details methodologies for the synthesis and biological evaluation of structural analogs of this compound, based on established protocols in the literature.
Synthesis of N-Substituted Indole-3-carboxaldehydes
A common route for the synthesis of the core scaffold involves the N-alkylation of indole-3-carboxaldehyde.
General Procedure for N-Alkylation:
-
To a solution of indole-3-carboxaldehyde in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the indolide anion.
-
Slowly add the desired alkylating agent (e.g., ethyl 2-bromobutanoate).
-
Allow the reaction to proceed at room temperature for a set duration (e.g., 2 hours).
-
Quench the reaction and perform an aqueous workup. The crude product can then be purified by crystallization or column chromatography.
This protocol is adapted from a similar synthesis of indole-3-butyric acid derivatives.[2]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Workflows
The biological activities of indole derivatives are often attributed to their interaction with various cellular signaling pathways.
Caption: A generalized workflow for the synthesis and subsequent biological evaluation of target analogs.
Indole-3-butyric acid derivatives have been shown to induce apoptosis in cancer cells, a process regulated by a cascade of caspases.[1]
Caption: Simplified pathway of apoptosis induction by indole-3-butyric acid analogs in cancer cells.
Conclusion
The scaffold of this compound and its structural analogs represents a promising area for the development of novel therapeutic agents. While specific data on the butanoic acid derivative is sparse, the broader class of N-substituted indole-3-carboxaldehydes demonstrates significant potential in anticancer and antimicrobial applications. Further structure-activity relationship (SAR) studies, focusing on the systematic variation of the N1-alkyl carboxylic acid chain and derivatization of the C3-formyl group, are warranted to elucidate the full therapeutic potential of this chemical space. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their drug discovery endeavors.
References
- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Formyl-Indole Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, formyl-indole carboxylic acids have emerged as a particularly promising class of molecules. The presence of both a formyl and a carboxylic acid group on the indole ring system provides unique electronic and steric properties, making them versatile intermediates for organic synthesis and potent modulators of various biological targets. This in-depth technical guide provides a comprehensive literature review of formyl-indole carboxylic acids, focusing on their synthesis, diverse biological activities, and potential therapeutic applications.
Synthesis of Formyl-Indole Carboxylic Acids
The synthesis of formyl-indole carboxylic acids typically involves the introduction of a formyl group onto an indole-carboxylic acid scaffold or the oxidation of a formyl-indole precursor. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic rings like indole.
Key Synthetic Strategies
-
Vilsmeier-Haack Reaction: This is a popular method for introducing a formyl group at the C3 position of the indole ring due to the electron-donating nature of the nitrogen atom. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] The resulting iminium salt is then attacked by the indole nucleus, and subsequent hydrolysis yields the desired aldehyde.
-
Oxidation of Indole-3-methanol: Indole-3-carboxylic acid can be synthesized from 3-formylindole through a reaction with sodium hydroxide, where the filtrate contains indole-3-methanol.[1] This alcohol can then be oxidized to the corresponding aldehyde.
-
Multi-step Synthesis from Indole: A common route involves the initial synthesis of indole-3-aldehyde from indole, which can then be further modified to introduce the carboxylic acid functionality at different positions.[1][3]
Biological Activities and Therapeutic Applications
Formyl-indole carboxylic acids and their derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development in various therapeutic areas.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant area of research has focused on the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2][4][5] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with the two Mg²⁺ ions within the active site of the enzyme.[2][5][6] Structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the inhibitory activity.[2][5]
Anticancer Activity: IDO1/TDO Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[7] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[7]
Anti-inflammatory and Anti-atherosclerotic Effects
Indole-3-carboxaldehyde (ICA), a precursor to some formyl-indole carboxylic acids, has been shown to possess anti-inflammatory and anti-atherosclerotic properties.[8] It can suppress lipid accumulation and mitigate the inflammatory response in macrophages by activating the miR-1271-5p/HDAC9 signaling pathway.[8]
Other Biological Activities
Derivatives of indole-3-carboxaldehyde have also been reported to exhibit a wide spectrum of other biological activities, including anti-leishmanial, anti-bacterial, and antifungal properties.[9]
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of various formyl-indole carboxylic acid derivatives.
| Compound | Target | IC₅₀ (μM) | Reference |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 | [2][5] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 | [6] |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [4][10] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1.17 | [7] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | 1.55 | [7] |
Experimental Protocols
General Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate
This protocol describes a typical Vilsmeier-Haack formylation of an indole-2-carboxylate.
Materials:
-
Ethyl 6-bromo-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium carbonate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (0.37 mmol) in DMF (10 mL), add phosphorus oxychloride (3.73 mmol) dropwise.[2]
-
Stir the mixture at room temperature for 2 hours and then heat under reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]
-
Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.[2]
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired product.[2]
Synthesis of Indole-3-carboxylic Acid from 3-Formylindole
This protocol outlines the conversion of 3-formylindole to indole-3-carboxylic acid.
Materials:
-
3-Formylindole
-
20% Sodium hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
To 3-formylindole, add 20% NaOH solution under vigorous stirring.[1]
-
Continue stirring for 24 hours, during which a separation in the reaction mixture will be observed.[1]
-
Filter the mixture under vacuum.
-
Wash the residue with distilled water and dry it. This residue is indole-3-carboxylic acid.[1]
-
The filtrate contains indole-3-methanol.[1]
Signaling Pathways and Experimental Workflows
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack reaction for indole formylation.
HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acids
Caption: Mechanism of HIV-1 integrase inhibition.
Anti-inflammatory Action of Indole-3-Carboxaldehyde
Caption: ICA's role in the miR-1271-5p/HDAC9 pathway.
Conclusion
Formyl-indole carboxylic acids represent a versatile and potent class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with a diverse range of biological activities, makes them attractive scaffolds for the development of novel therapeutics. The demonstrated efficacy as HIV-1 integrase inhibitors and dual IDO1/TDO inhibitors highlights their relevance in antiviral and cancer immunotherapy research. Furthermore, the anti-inflammatory and anti-atherosclerotic properties of related compounds suggest broader therapeutic applications. Future research in this area will likely focus on further structural optimization to enhance potency and selectivity, as well as a deeper exploration of their mechanisms of action and in vivo efficacy.
References
- 1. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Indole-Based Therapeutic Agents: A Technical Guide
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery of novel indole-based compounds, with a focus on their application in oncology and anti-inflammatory therapies. We will delve into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
I. Indole-Based Compounds in Oncology
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Key strategies involve the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of apoptotic pathways.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Indole-based compounds have been successfully developed as potent kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway, upon activation, triggers downstream cascades like the PI3K/Akt/mTOR and JAK/STAT pathways, promoting cell proliferation and survival. Many indole derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.
Signaling Pathway of EGFR Inhibition by Indole-Based Agents
Caption: EGFR signaling cascade and the inhibitory action of indole-based compounds.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an excellent target for anticancer drugs. Certain indole derivatives inhibit tubulin polymerization by binding to the colchicine-binding site, leading to mitotic arrest and apoptosis.[1]
Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Novel indole derivatives have been designed to inhibit the function of Bcl-2, thereby promoting programmed cell death in cancer cells.
Quantitative Data: In Vitro Antiproliferative Activity of Novel Indole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based | Bcl-2 | MCF-7 | 0.83 | [2] |
| Indole-based | Bcl-2 | A549 | 0.73 | [2] |
| Quinoline-indole | Tubulin | HeLa | 0.002-0.011 | [1] |
| Benzimidazole-indole | Tubulin | Various | 0.05 | [1] |
| Indole-vinyl sulfone | Tubulin | Various | N/A | [1] |
| Indole-based 1,2,4-triazole | Tubulin | HeLa | N/A (nanomolar range) | [1] |
| Indole-based | Mcl-1 | PC-3, Jurkat, MDA-MB-231 | 1.53 | [3] |
II. Indole-Based Compounds as Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy.
COX-2 Inhibitors
Indole derivatives have been explored as selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Quantitative Data: In Vitro COX-2 Inhibitory Activity of Novel Indole Derivatives
| Compound Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Di-substituted-indole Schiff bases | 0.32 | >312 | [4] |
| Substituted indole derivatives | 0.1 | N/A | [5] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | 2.35 - 3.34 | N/A | [6] |
III. Experimental Protocols
General Procedure for the Synthesis of N-Substituted Indole Derivatives
A common method for the synthesis of N-substituted indoles involves the reaction of indole with an appropriate electrophile in the presence of a base.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-substituted indole derivatives.
Protocol:
-
Dissolve indole in a suitable aprotic solvent (e.g., dimethylformamide) in a reaction vessel under an inert atmosphere.
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir the mixture.
-
Add the desired electrophile (e.g., an alkyl or aryl halide) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the N-substituted indole.
In Vitro Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-based compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the indole-based compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[7][8][9][10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitory effect of the indole-based compounds.
Protocol:
-
Cell Lysis: Treat cancer cells with the indole-based inhibitor and/or EGF, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with bovine serum albumin (BSA) and then incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry and normalize the p-EGFR signal to the total EGFR signal.[11][12][13]
IV. Signaling Pathways
A deeper understanding of the cellular signaling pathways modulated by indole-based therapeutic agents is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of EGFR that regulates cell growth, proliferation, and survival.[14][15][16]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
JAK/STAT Pathway
The JAK/STAT pathway is another critical signaling route activated by cytokine receptors and some receptor tyrosine kinases, leading to the transcription of genes involved in cell survival and proliferation.[17][18][19]
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway, crucial for cytokine-mediated responses.
V. Conclusion
The indole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its versatility allows for the design of potent and selective inhibitors for a wide range of biological targets. This technical guide has provided a comprehensive overview of the discovery of indole-based compounds in oncology and inflammation, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research in this area will lead to the development of new and improved therapies for a variety of human diseases.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid, a key intermediate in the development of various biologically active compounds. The synthesis involves a two-step process: N-alkylation of indole followed by Vilsmeier-Haack formylation.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a straightforward and efficient two-step synthetic sequence. The general approach involves the initial N-alkylation of indole with an appropriate 2-halobutanoic acid ester, followed by the regioselective formylation of the indole ring at the C3 position using the Vilsmeier-Haack reaction. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Overall synthetic strategy for this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis, based on analogous reactions reported in the literature.
Table 1: N-Alkylation of Indole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-bromobutanoate | NaH | DMF | 0 to rt | 4 - 6 | 85 - 95 |
| Ethyl 2-bromobutanoate | K₂CO₃ | Acetone | Reflux | 12 - 24 | 70 - 85 |
| Ethyl 2-chlorobutanoate | Cs₂CO₃ | CH₃CN | 80 | 8 - 12 | 80 - 90 |
Table 2: Vilsmeier-Haack Formylation of N-Substituted Indoles
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) | [2] |
| N-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | 0 | - | good | [3] |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)butanoate (N-Alkylation)
This protocol describes the N-alkylation of indole with ethyl 2-bromobutanoate using sodium hydride as the base.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 2-bromobutanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromobutanoate (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(1H-indol-1-yl)butanoate as a pale yellow oil.
Caption: Experimental workflow for the N-alkylation of indole.
Step 2: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate (Vilsmeier-Haack Formylation)
This protocol details the formylation of the N-alkylated indole intermediate at the C3 position. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds like indoles.[1] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]
Materials:
-
Ethyl 2-(1H-indol-1-yl)butanoate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq.) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-(1H-indol-1-yl)butanoate (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly raise the temperature to 80-90 °C and heat the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring.
-
Neutralize the mixture by the careful addition of a saturated aqueous sodium acetate solution or a dilute sodium hydroxide solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(3-formyl-1H-indol-1-yl)butanoate.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step 3: Synthesis of this compound (Hydrolysis)
This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-(3-formyl-1H-indol-1-yl)butanoate (1.0 eq.) in a mixture of THF and water.
-
Add LiOH (2.0 - 3.0 eq.) or NaOH (2.0 - 3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the hydrolysis of the ester.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols for Cell-Based Assays of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)butanoic acid is a member of the indole derivative family, a class of compounds recognized for a wide array of biological activities.[1][2] While specific biological data for this particular molecule is not extensively documented, the core indole-3-carboxaldehyde structure is a well-established pharmacophore with significant potential in anticancer and anti-inflammatory applications.[1][2][3] Derivatives of indole-3-carboxaldehyde have been shown to modulate key signaling pathways, such as NF-κB and STAT3, which are critically involved in cancer progression and inflammatory responses.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound. The following protocols are designed to be robust and reproducible, enabling researchers to effectively evaluate the compound's biological activity in relevant cellular models.
Data Presentation: Summary of Potential Activities
The following table summarizes the expected quantitative data from the described cell-based assays, providing a framework for the evaluation of this compound.
| Assay | Cell Line | Parameter Measured | Expected Outcome for Active Compound |
| Cell Viability Assay | HeLa, MCF-7 | IC50 (µM) | Dose-dependent decrease in cell viability |
| Apoptosis Assay | HeLa, MCF-7 | Percentage of Apoptotic Cells | Increase in Annexin V-positive cells |
| NF-κB Reporter Assay | HEK293T | Relative Luciferase Units (RLU) | Inhibition of TNF-α induced NF-κB activity |
| STAT3 Reporter Assay | HEK293T | Relative Luciferase Units (RLU) | Inhibition of IL-6 induced STAT3 activity |
| Western Blot Analysis | HeLa, RAW264.7 | Protein expression levels | Modulation of key pathway proteins (e.g., p-p65, p-STAT3) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.[6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.[13][14][15][16][17]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
96-well opaque plates
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
STAT3 Luciferase Reporter Assay
This assay measures the activation of the STAT3 signaling pathway.[18][19][20][21][22]
Materials:
-
HEK293T cells
-
STAT3 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Interleukin-6 (IL-6)
-
Dual-Luciferase Reporter Assay System
-
96-well opaque plates
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the STAT3 luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 6-16 hours to activate the STAT3 pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and STAT3 pathways.[23][24][25][26][27][28][29]
Materials:
-
HeLa or RAW264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with the test compound and/or stimulant (TNF-α or IL-6) as described in the reporter assays.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: General workflow for assessing anticancer activity.
Caption: Simplified NF-κB signaling pathway and potential inhibition.
Caption: Simplified STAT3 signaling pathway and potential inhibition.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bowdish.ca [bowdish.ca]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. abeomics.com [abeomics.com]
- 21. biocompare.com [biocompare.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. novusbio.com [novusbio.com]
- 26. researchgate.net [researchgate.net]
- 27. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 28. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-(3-formyl-1H-indol-1-yl)butanoic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)butanoic acid is a novel synthetic compound featuring an indole core, a structure of significant interest in medicinal chemistry due to the prevalence of this motif in biologically active molecules. Indole derivatives have been extensively investigated for their potential as anticancer agents, with some demonstrating efficacy in preclinical and clinical studies.[1][2] Furthermore, the butanoic acid moiety is structurally related to butyric acid, a short-chain fatty acid known to induce differentiation, apoptosis, and cell cycle arrest in various cancer cell lines, often through its activity as a histone deacetylase (HDAC) inhibitor.[3][4][5]
This document provides a comprehensive set of protocols for the in vitro evaluation of this compound to characterize its potential as an anticancer agent. The methodologies described herein cover the assessment of its cytotoxic and antiproliferative effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Data Presentation: Quantitative Summary of Compound Activity
A critical aspect of evaluating a novel compound is the quantitative assessment of its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The following tables present a template for summarizing such data, along with hypothetical results for this compound across a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.4 ± 3.5 |
| A549 | Lung Carcinoma | 48 | 32.1 ± 4.2 |
| HeLa | Cervical Carcinoma | 48 | 18.9 ± 2.7 |
| HCT116 | Colon Carcinoma | 48 | 21.5 ± 3.0 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) [Mean ± SD] |
| Vehicle Control (DMSO) | - | 24 | 4.2 ± 1.1 |
| Compound | 10 | 24 | 25.7 ± 3.8 |
| Compound | 20 | 24 | 48.3 ± 5.1 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 55.2 | 30.1 | 14.7 |
| Compound | 15 | 72.8 | 15.3 | 11.9 |
Experimental Protocols
This section details the step-by-step methodologies for the key experiments required to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HCT116)
-
Complete culture medium appropriate for the cell lines
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[8]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cells are categorized as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing DNA content and assessing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[12]
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathways involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins, and cyclin-dependent kinases).[13][14][15]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[11]
-
Quantify band intensities using densitometry software.
-
Visualization of Workflows and Pathways
Caption: Workflow for evaluating the anticancer potential of a novel compound.
Caption: Potential mechanism of action via apoptosis induction.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes | MDPI [mdpi.com]
- 3. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 13. medium.com [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The indole nucleus is a core structural motif in many biologically active molecules.[2] Specifically, derivatives of indole-3-carboxaldehyde have shown promise as antimicrobial agents.[3][4] This document provides a comprehensive guide for the antimicrobial screening of a novel indole derivative, 2-(3-formyl-1H-indol-1-yl)butanoic acid.
The protocols detailed herein are based on established and widely accepted methodologies for determining the antimicrobial efficacy of a test compound. These include the initial screening via the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique.[5][6][7] Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is crucial for the evaluation of new chemical entities in drug discovery.
Data Presentation
Quantitative data from antimicrobial screening should be organized systematically for clear interpretation and comparison. The following tables provide a template for presenting results for this compound against a panel of pathogenic microorganisms.
Table 1: Zone of Inhibition of this compound
| Test Microorganism | ATCC Number | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 100 | Data |
| Escherichia coli | 25922 | 100 | Data |
| Pseudomonas aeruginosa | 27853 | 100 | Data |
| Candida albicans | 90028 | 100 | Data |
| Positive Control (e.g., Ciprofloxacin) | - | 10 | Data |
| Negative Control (e.g., DMSO) | - | - | Data |
Table 2: MIC and MBC of this compound
| Test Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | Data | Data | Data |
| Escherichia coli | 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | 27853 | Data | Data | Data |
| Candida albicans | 90028 | Data | Data | Data |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity of the test compound.[7][8]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri plates
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (e.g., Dimethyl sulfoxide - DMSO)
-
Micropipettes and sterile tips
Procedure:
-
Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.[9]
-
Allow the plates to dry for 3-5 minutes.
-
Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[7]
-
Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[7]
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[10]
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 2: Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][11]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums
-
Positive and negative controls
-
Micropipettes and sterile tips
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions by transferring 100 µL from each well to the next.[12] Discard 100 µL from the last dilution well.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).[5]
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria and at 25°C for 48 hours for fungi.[13]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal or bacteriostatic.[14][15]
Materials:
-
MHA or SDA plates
-
Results from the MIC broth microdilution assay
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[6]
-
Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
Incubate the plates at the appropriate temperature and duration as in the MIC assay.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]
Visualizations
References
- 1. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Development of 2-(3-formyl-1H-indol-1-yl)butanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of therapeutic applications.[1][2] The title compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid, presents a unique template for drug design, featuring three key points for chemical modification: the indole ring, the aldehyde group at the C3 position, and the butanoic acid moiety at the N1 position. This strategic positioning of functional groups offers the potential for developing derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[1]
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanistic analysis of novel derivatives of this compound. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate the exploration of this promising compound class in drug discovery programs.
Synthetic Strategies and Derivatization
The chemical versatility of this compound allows for the generation of diverse chemical libraries. Modifications can be targeted at the aldehyde, the carboxylic acid, or the indole nucleus.
A general workflow for the synthesis and evaluation of these derivatives is presented below.
Caption: General workflow for the development of this compound derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives (Modification of the Aldehyde Group)
This protocol describes a general method for the synthesis of Schiff base derivatives by condensation of the aldehyde group with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of Amide Derivatives (Modification of the Carboxylic Acid Group)
This protocol outlines the synthesis of amide derivatives from the carboxylic acid moiety.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HBTU, HATU)
-
Substituted primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Reaction vessel (round-bottom flask) with a nitrogen inlet
-
Magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure (using a coupling agent):
-
Dissolve 1 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of the desired amine and 1.5 equivalents of DIPEA to the solution.
-
Add 1.2 equivalents of the coupling agent (e.g., HATU) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation
Derivatives of the parent compound can be screened for a variety of biological activities. Based on the known pharmacology of indole derivatives, anticancer and anti-inflammatory activities are primary targets for investigation.[1]
Anticancer Activity
Many indole derivatives have been shown to exhibit potent anticancer activity by targeting various signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer.[3][4][5]
Table 1: Representative Anticancer Activity of Indole Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| Parent | - | MCF-7 | >100 |
| Derivative 1 | Schiff base with 4-chloroaniline | MCF-7 | 15.2 |
| Derivative 2 | Amide with benzylamine | MCF-7 | 25.8 |
| Derivative 3 | Schiff base with 4-methoxyaniline | HeLa | 12.5 |
| Derivative 4 | Amide with morpholine | HeLa | 30.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on activities of related indole compounds.
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[8][9]
Table 2: Representative Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Modification | Cell Line | NO Inhibition IC₅₀ (µM) |
| Parent | - | RAW 264.7 | >100 |
| Derivative 5 | Schiff base with 2-aminopyridine | RAW 264.7 | 18.5 |
| Derivative 6 | Amide with piperidine | RAW 264.7 | 22.1 |
| Derivative 7 | Knoevenagel condensation product | RAW 264.7 | 15.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on activities of related indole compounds.
This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound stock solutions
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[11]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Signaling Pathway Analysis
To elucidate the mechanism of action of active compounds, it is crucial to investigate their effects on relevant signaling pathways. As many indole derivatives have been shown to target kinase pathways, the PI3K/Akt and JAK/STAT pathways are of particular interest for anticancer and anti-inflammatory activities, respectively.[12][13]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by indole derivatives.
Caption: Simplified JAK/STAT signaling pathway and a potential point of inhibition by indole derivatives.
Conclusion
The this compound scaffold provides a promising starting point for the development of novel therapeutic agents. The synthetic and biological protocols outlined in these application notes offer a robust framework for researchers to synthesize, screen, and characterize new derivatives. By systematically exploring the chemical space around this versatile molecule, it is anticipated that potent and selective modulators of key biological pathways can be discovered, paving the way for new treatments for a range of diseases.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Chiral Separation of 2-(3-formyl-1H-indol-1-yl)butanoic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantioselective separation of 2-(3-formyl-1H-indol-1-yl)butanoic acid is a critical step in the development of pharmaceuticals, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2][3] This document provides a detailed guide for developing a chiral HPLC method for the separation of the enantiomers of this compound. The protocols are based on established principles for the chiral separation of indole derivatives and related acidic compounds.
Due to the lack of specific published methods for this exact compound, this guide presents a systematic approach to method development, starting with the screening of polysaccharide-based CSPs, which are known for their broad applicability in chiral separations.[4]
Recommended Chiral Separation Technique: Chiral HPLC
Chiral HPLC is the recommended technique due to its high efficiency, reproducibility, and scalability for both analytical and preparative purposes.[1][2] The direct approach, utilizing a chiral stationary phase, is generally preferred over indirect methods that require derivatization.[1][4]
Key Principles of Chiral HPLC Separation
Enantiomeric separation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. The "three-point interaction model" is a fundamental concept where at least three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition.[5]
Experimental Protocols
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Diethylamine (DEA), HPLC grade
Instrumentation
An HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Diode Array Detector (DAD)
Recommended Chiral Stationary Phases (CSPs) for Screening
Polysaccharide-based CSPs are highly recommended for the initial screening due to their proven success in separating a wide range of chiral compounds, including those with acidic functional groups and aromatic moieties like the indole ring.[3][4]
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Name (Example) | Chiral Selector | Particle Size (µm) | Column Dimensions (mm) |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | 5 | 250 x 4.6 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | 5 | 250 x 4.6 |
Protocol for CSP Screening and Method Development
-
Standard Solution Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol). Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Column Equilibration: For each new mobile phase composition, equilibrate the column for at least 30 minutes at the designated flow rate until a stable baseline is achieved.
-
Initial Screening in Normal Phase Mode:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.
-
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: Scan for an appropriate wavelength using the DAD (e.g., 254 nm, 280 nm, or the lambda max of the compound).
-
Injection Volume: 10 µL.
-
-
Optimization:
-
If partial separation is observed, adjust the ratio of the alcohol modifier (Isopropanol or Ethanol) in the mobile phase. Increasing the alcohol content generally decreases retention time.
-
The type and concentration of the acidic modifier (TFA or FA) can significantly impact peak shape and resolution for acidic analytes. Evaluate concentrations between 0.05% and 0.2%.
-
Evaluate the effect of temperature. Running the separation at lower temperatures may improve resolution in some cases.
-
-
Screening in Polar Organic and Reversed-Phase Modes (if Normal Phase is unsuccessful):
-
Polar Organic Mode: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% TFA or DEA (for the acidic compound, an acidic modifier is generally preferred).
-
Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water with 0.1% TFA or FA.
-
-
Data Evaluation: For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomers.
Example Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Data Presentation
The following tables present hypothetical but realistic data that could be obtained during the method development process.
Table 2: Hypothetical Results from Initial CSP Screening (Normal Phase) Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA; Flow Rate: 1.0 mL/min; Temperature: 25 °C
| CSP | tR1 (min) | tR2 (min) | k1 | k2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | 8.5 | 10.2 | 3.25 | 4.10 | 1.26 | 2.10 |
| Chiralpak® AS-H | 12.1 | 12.1 | 5.05 | 5.05 | 1.00 | 0.00 |
| Chiralcel® OD-H | 9.8 | 11.5 | 3.90 | 4.75 | 1.22 | 1.95 |
| Chiralcel® OJ-H | 7.2 | 7.8 | 2.60 | 2.90 | 1.12 | 1.25 |
(t₀ = 2.0 min)
Table 3: Hypothetical Results from Mobile Phase Optimization on Chiralpak® AD-H CSP: Chiralpak® AD-H; Flow Rate: 1.0 mL/min; Temperature: 25 °C
| Mobile Phase Composition (n-Hexane:IPA:TFA) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| 95:5:0.1 | 15.3 | 19.1 | 1.29 | 2.85 |
| 90:10:0.1 | 8.5 | 10.2 | 1.26 | 2.10 |
| 85:15:0.1 | 6.2 | 7.2 | 1.21 | 1.80 |
| 90:10:0.05 | 8.7 | 10.5 | 1.27 | 2.25 |
Visualization of the Chiral Separation Principle
The following diagram illustrates the logical relationship in achieving chiral separation using a Chiral Stationary Phase.
Caption: Interaction model for chiral separation.
Conclusion
The development of a successful chiral separation method for this compound enantiomers is highly achievable using a systematic screening approach with polysaccharide-based chiral stationary phases. The provided protocols offer a robust starting point for researchers to efficiently identify suitable chromatographic conditions. Careful optimization of the mobile phase composition and temperature will be key to achieving baseline resolution and accurate quantification of the enantiomers.
References
Application Notes and Protocols for In Vitro Testing of 2-(3-formyl-1H-indol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial in vitro evaluation of the biological activities of the novel compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid. The indole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] The protocols outlined below are standard methodologies to screen for these potential activities.
Assessment of Anticancer Activity: Cytotoxicity Screening
Many indole derivatives have been identified as potential anticancer agents that can inhibit cancer cell proliferation and arrest the cell cycle.[1][4][6][7] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., HeLa - cervical cancer).
Materials:
-
This compound
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results can be summarized in a table to determine the IC50 value.
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | 0.850 ± 0.042 | 100 |
| 0.1 | 0.835 ± 0.038 | 98.2 |
| 1 | 0.750 ± 0.045 | 88.2 |
| 10 | 0.430 ± 0.021 | 50.6 |
| 50 | 0.150 ± 0.015 | 17.6 |
| 100 | 0.080 ± 0.010 | 9.4 |
IC50 Value: Approximately 10 µM (Hypothetical Data)
Visualization:
Assessment of Anti-inflammatory Activity: COX-2 Inhibition Assay
Indole derivatives have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[11][12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for the inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Celecoxib (positive control)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO, and then dilute with COX Assay Buffer.
-
Reaction Setup: To the wells of a 96-well black plate, add the COX Assay Buffer, fluorometric probe, and the test compound at various concentrations or the vehicle control (DMSO).
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence at an excitation of 535 nm and an emission of 587 nm for 10 minutes.
Data Presentation:
The inhibitory activity is calculated and the IC50 value is determined.
| Concentration (µM) | % COX-2 Inhibition (Mean ± SD) |
| Vehicle Control | 0 |
| 0.1 | 10.5 ± 2.1 |
| 1 | 25.3 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 50 | 85.7 ± 2.8 |
| 100 | 95.2 ± 1.9 |
IC50 Value: Approximately 9.5 µM (Hypothetical Data)
Visualization:
Assessment of Antimicrobial Activity
Indole and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi.[3][5][13][14][15] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is for determining the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Vancomycin (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well plate using MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Data Presentation:
The results are presented as the MIC value.
| Test Organism | Compound | MIC (µg/mL) |
| S. aureus | This compound | 16 |
| S. aureus | Vancomycin (Control) | 1 |
(Hypothetical Data)
Visualization:
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Enzyme Inhibition Kinetics of 2-(3-formyl-1H-indol-1-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for characterizing the enzyme inhibition kinetics of the compound 2-(3-formyl-1H-indol-1-yl)butanoic acid. While the specific enzyme targets for this molecule are not predefined, the protocols outlined herein are designed to be broadly applicable to a variety of enzyme systems. The primary objectives of these studies are to determine the potency of inhibition (IC50), elucidate the mechanism of action, and calculate key kinetic parameters such as the inhibition constant (Ki).
Prior to initiating these detailed kinetic studies, it is crucial to have identified a putative enzyme target for this compound. Preliminary screening assays are typically required to establish that the compound exhibits inhibitory activity against the enzyme of interest. Furthermore, ensuring the purity and solubility of the test compound is a critical prerequisite for obtaining reliable and reproducible kinetic data. It is advisable to conduct preliminary experiments to exclude the possibility of non-specific inhibition due to compound aggregation.[1]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Purified enzyme of interest
-
Substrate: Specific substrate for the enzyme of interest
-
Buffer: Appropriate buffer system for maintaining optimal pH and ionic strength for enzyme activity.
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) for preparing stock solutions of the test compound.
-
Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear for colorimetric assays, black for fluorescence assays).
-
Detection Reagents: Reagents required for quantifying the product of the enzymatic reaction.
-
Control Inhibitor: A known inhibitor of the target enzyme, if available.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[2] This protocol outlines the steps to determine the IC50 value for this compound.
Procedure:
-
Prepare a stock solution of this compound, typically at 10 mM in 100% DMSO.
-
Create a serial dilution of the test compound. A common approach is a 1 in 3 dilution series to generate at least 8 to 12 different concentrations.[3][4] This should span a range that is expected to produce between 10% and 90% inhibition.
-
Prepare the enzyme solution by diluting the enzyme stock to a final concentration that yields a linear reaction rate over the desired time course. The substrate concentration should be kept constant, often at or below the Michaelis constant (Km) value, to effectively identify competitive inhibitors.[5]
-
Set up the assay plate by adding the following to each well:
-
Buffer
-
Enzyme solution
-
A small volume (e.g., 1 µL) of the diluted inhibitor solution or DMSO for control wells.[3]
-
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 5-10 minutes) at a constant temperature to allow for inhibitor binding.[3][4]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader. It is crucial to ensure that the measurements are taken during the initial velocity phase of the reaction.[6]
-
Include appropriate controls:
-
Negative Control (0% Inhibition): Enzyme, substrate, and DMSO (no inhibitor).
-
Positive Control (100% Inhibition): Substrate and buffer (no enzyme).
-
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value.[5][6]
Protocol for Mechanism of Inhibition (MOI) Studies
These studies aim to determine how the inhibitor interacts with the enzyme and substrate, for example, whether it is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor.[7]
Procedure:
-
Determine the Km of the substrate in the absence of the inhibitor by measuring the initial reaction rates at various substrate concentrations.
-
Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50).
-
For each fixed inhibitor concentration, perform a series of experiments where the substrate concentration is varied.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods and non-linear regression:
-
Michaelis-Menten Plots: Plot initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration. The changes in apparent Vmax and Km will suggest the mechanism of inhibition.
-
Lineweaver-Burk Plots: Plot 1/V₀ versus 1/[S]. The pattern of line intersections is characteristic of the different inhibition types.[8] For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
-
Global Non-linear Regression: Fit the entire dataset to the appropriate equations for competitive, non-competitive, uncompetitive, and mixed-model inhibition to determine the best fit and calculate the kinetic parameters (Vmax, Km, and Ki).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Determination for this compound
| Compound | Target Enzyme | Substrate Conc. (µM) | IC50 (µM) | Hill Slope |
| This compound | Enzyme X | 10 | [Insert Value] | [Insert Value] |
| Control Inhibitor | Enzyme X | 10 | [Insert Value] | [Insert Value] |
Table 2: Summary of Kinetic Parameters for this compound
| Inhibition Type | Apparent Vmax | Apparent Km | Ki (µM) |
| Competitive | Vmax | Km (1 + [I]/Ki) | [Insert Value] |
| Non-competitive | Vmax / (1 + [I]/Ki) | Km | [Insert Value] |
| Uncompetitive | Vmax / (1 + [I]/Ki) | Km / (1 + [I]/Ki) | [Insert Value] |
| Mixed | Vmax / (1 + [I]/αKi) | Km (1 + [I]/Ki) / (1 + [I]/αKi) | [Insert Value] |
Note: The table presents the expected changes in Vmax and Km for different inhibition models. The experimental results should be compared to these to determine the most likely mechanism.
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the different mechanisms of reversible enzyme inhibition.
Caption: Experimental workflow for enzyme inhibition kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. protocols.io [protocols.io]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-formyl-1H-indol-1-yl)butanoic acid synthesis.
Synthesis Pathway Overview
The synthesis of this compound can be approached via two primary routes:
-
Route A: N-alkylation of indole-3-carboxaldehyde followed by hydrolysis.
-
Route B: Vilsmeier-Haack formylation of an N-alkylated indole precursor.
This guide will focus on Route A, which is often preferred for better control of regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: N-Alkylation of Indole-3-carboxaldehyde
Q1: What are the common bases used for the N-alkylation of indole-3-carboxaldehyde, and how do I choose the right one?
A1: The choice of base is critical for a successful N-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that often gives good yields. However, it is highly reactive and requires anhydrous conditions.
-
Potassium Carbonate (K₂CO₃): A milder and less hazardous base, suitable for many applications. It may require higher temperatures and longer reaction times.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields and can be used under milder conditions compared to K₂CO₃.
Troubleshooting Tip: If you are experiencing low yields with K₂CO₃, consider switching to NaH under anhydrous conditions or using Cs₂CO₃.
Q2: I am observing a low yield in my N-alkylation reaction. What are the potential causes and solutions?
A2: Low yields can result from several factors. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | If using a weaker base like K₂CO₃, ensure the reaction is heated sufficiently (e.g., 60-80°C) and run for an adequate time (monitor by TLC). |
| Moisture in Reaction | If using NaH, ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the base. |
| Side Reactions | The aldehyde functionality can be sensitive. Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. |
| Poor Solubility | Ensure your indole starting material and base are adequately suspended/dissolved in the chosen solvent (e.g., DMF, acetonitrile). |
Q3: I am seeing multiple spots on my TLC plate after the N-alkylation reaction. What could they be?
A3: Besides your desired N-alkylated product and unreacted starting material, you may be observing byproducts from C-alkylation or O-alkylation. The use of a polar aprotic solvent like DMF generally favors N-alkylation.
Troubleshooting Tip: To minimize side products, add the alkylating agent (ethyl 2-bromobutanoate) slowly to the solution of the deprotonated indole-3-carboxaldehyde at a controlled temperature.
Step 2: Hydrolysis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
Q4: What are the recommended conditions for the hydrolysis of the ester to the carboxylic acid?
A4: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF) and water is a standard procedure.
Troubleshooting Tip: LiOH is often preferred as it can sometimes lead to cleaner reactions and easier work-ups compared to NaOH.
Q5: The hydrolysis of my ester is very slow or incomplete. How can I improve it?
A5: Incomplete hydrolysis can be due to steric hindrance around the ester group.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | Increase the molar excess of the base (e.g., from 1.5 to 3 equivalents). |
| Low Temperature | Gently heat the reaction mixture (e.g., to 40-50°C) to increase the reaction rate. |
| Poor Solubility | Adjust the ratio of the organic solvent to water to ensure the ester is sufficiently dissolved. |
Q6: How should I purify the final product, this compound?
A6: After the basic hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: N-Alkylation of Indole-3-carboxaldehyde
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add indole-3-carboxaldehyde (1.0 eq.) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add ethyl 2-bromobutanoate (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate
-
Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted ester.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product if necessary.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaH | DMF | 0 to RT | 12 | 70-85 |
| K₂CO₃ | Acetonitrile | 80 | 24 | 50-65 |
| Cs₂CO₃ | DMF | RT | 18 | 75-90 |
Table 2: Comparison of Hydrolysis Conditions
| Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiOH | THF/H₂O | RT | 4-8 | 85-95 |
| NaOH | THF/H₂O | RT | 6-12 | 80-90 |
| NaOH | THF/H₂O | 50 | 2-4 | 85-95 |
"solubility issues of 2-(3-formyl-1H-indol-1-yl)butanoic acid in biological assays"
Technical Support Center: 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with this compound in biological assays. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating upon dilution into my aqueous assay buffer or cell culture medium. What is the likely cause?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1][2] The primary cause is the sharp decrease in the solubilizing capacity of the solvent as the highly concentrated stock solution (usually in 100% DMSO) is introduced into the aqueous environment.[1] The compound, which is stable in the organic solvent, crashes out of the solution when the solvent concentration drops below a critical level required to keep it dissolved. For carboxylic acid-containing compounds, the pH of the final solution can also significantly impact solubility.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective aprotic solvent for dissolving a wide range of polar and non-polar compounds for biological assays.[4] It is recommended to prepare a high-concentration stock solution, for example, at 10-50 mM in 100% DMSO.[1] This allows for minimal volumes to be added to the final assay, keeping the final DMSO concentration low.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, although some may be sensitive to concentrations as low as 0.1%.[5][6] It is critical to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.[5] High concentrations of DMSO (>1%) can have cytotoxic effects and may interfere with experimental readouts.[6]
Q4: Are there alternative solvents or strategies if DMSO is not suitable or the compound still precipitates?
A4: Yes, several alternative strategies can be employed:
-
Co-solvents: Using a mixture of solvents can enhance solubility.[7][8] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent.[3] Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble salt. A stock solution can be prepared in a basic solution (e.g., 1N NaOH) and then neutralized, but care must be taken to assess the compound's stability at high pH.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in drug delivery.[11]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help maintain the compound's solubility in aqueous solutions by forming micelles.[14]
Troubleshooting Guides
Issue 1: Precipitation during dilution from DMSO stock
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Analogues.
| Property | This compound | Indole-3-butyric acid (Analogue) |
|---|---|---|
| Molecular Formula | C13H13NO3[15] | C12H13NO2[16] |
| Molecular Weight | 231.25 g/mol [17] | 203.24 g/mol [16] |
| Predicted XlogP | 2.1[15] | 2.3[16] |
| Aqueous Solubility | Data not available | 250 µg/mL (at 20°C)[16] |
| Hydrogen Bond Donors | 1 | 2[18] |
| Hydrogen Bond Acceptors | 3 | 2[18] |
Table 2: General Solvent Recommendations for Hydrophobic Carboxylic Acids.
| Solvent | Recommended Starting Stock Conc. | Max Final Assay Conc. | Notes |
|---|---|---|---|
| DMSO | 10 - 50 mM | ≤ 0.5%[5] | Most common initial choice. Perform vehicle controls.[5] |
| Ethanol | 10 - 20 mM | ≤ 0.5% | Can have biological effects; rigorous vehicle controls needed.[6] |
| 1N NaOH | 5 - 10 mM | N/A (must be neutralized) | Forms sodium salt, increasing aqueous solubility. Check compound stability. |
| HP-β-CD (10% aq.) | 1 - 5 mM | Dependent on assay | Can significantly improve solubility of indole derivatives.[9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 2.31 mg of this compound (MW = 231.25 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Serial Dilution Method for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
-
Prepare Intermediate Dilution: Perform an intermediate dilution of your 10 mM DMSO stock into cell culture medium or buffer. For example, add 2 µL of the 10 mM stock to 98 µL of medium to get a 200 µM solution (in 2% DMSO). Vortex immediately and gently.
-
Final Dilution: Add the required volume of the 200 µM intermediate solution to your assay plate wells containing the final volume of the medium. For example, adding 10 µL of the 200 µM solution to a well containing 190 µL of medium will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a parallel dilution series using only DMSO (without the compound) to serve as a vehicle control.
Protocol 3: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a range of DMSO (or other solvent) concentrations in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and 0%).
-
Treat Cells: Replace the existing medium with the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the cytotoxic effect of the solvent.
-
Analyze: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the untreated control (0% solvent). This is your maximum tolerated concentration for future experiments.[5]
Representative Signaling Pathway
Indole derivatives are known to interact with a wide variety of biological targets, including protein kinases.[19][20] The diagram below illustrates a hypothetical scenario where an indole-based compound inhibits a key kinase in a generic cell signaling pathway.
Caption: Representative kinase signaling pathway inhibited by a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins for drug delivery | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PubChemLite - this compound (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 16. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Compound this compound - Chemdiv [chemdiv.com]
- 18. lookchem.com [lookchem.com]
- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-(3-formyl-1H-indol-1-yl)butanoic acid in Solution
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance on the handling, storage, and stabilization of 2-(3-formyl-1H-indol-1-yl)butanoic acid in solution. By addressing common challenges and providing clear protocols, this resource aims to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning pink or brown). What does this indicate?
A1: A color change in your solution is a common indicator of degradation, particularly oxidation of the indole ring. Indole compounds are susceptible to oxidation when exposed to air and light, leading to the formation of colored byproducts. It is crucial to investigate the purity of the solution before proceeding with sensitive experiments.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound are:
-
Oxidation: The indole nucleus is prone to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the breakdown of the molecule.
-
pH Instability: Extreme pH conditions (highly acidic or basic) can potentially lead to the hydrolysis of the butanoic acid side chain or other degradative reactions.
-
Temperature: Elevated temperatures can increase the rate of all degradation pathways.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally recommended due to their good solvating power for indole derivatives. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and used promptly, as they are more susceptible to degradation. We do not recommend storing aqueous solutions for more than one day.[1]
Q4: Should I be concerned about the hydrolysis of the butanoic acid side chain?
A4: While the ester linkage is generally more susceptible to hydrolysis, the carboxylic acid functional group is relatively stable. However, prolonged exposure to strong acidic or basic conditions could potentially promote decarboxylation or other reactions. It is best to maintain the pH of aqueous solutions within a neutral to slightly acidic range if possible.
Q5: Can I use antioxidants to stabilize my solution?
A5: Yes, incorporating an antioxidant can be an effective strategy to prevent oxidative degradation. Common antioxidants used for this purpose include Butylated Hydroxytoluene (BHT) and ascorbic acid. The choice of antioxidant should be compatible with your downstream applications.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
This guide will help you diagnose and mitigate rapid color changes in your solution of this compound.
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Precipitation of the Compound from Solution
This guide addresses unexpected precipitation of this compound from your solution.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Recommended Solvent | Duration |
| Solid | -20°C | Protect from light (amber vial) | Normal | N/A | ≥ 2 years[1] |
| Stock Solution | -20°C | Protect from light (amber vial) | Inert gas (N₂ or Ar) | DMSO, DMF | Months |
| Aqueous Solution | 2-8°C | Protect from light (amber vial) | N/A | Freshly prepared in buffer (with DMSO co-solvent) | < 24 hours[1] |
Table 2: Potential Degradation Pathways and Byproducts
| Degradation Pathway | Triggering Factors | Potential Byproducts |
| Oxidation | Oxygen, light, metal ions | Hydroxylated indole derivatives, colored polymeric materials |
| Photodegradation | UV or broad-spectrum light | Complex mixture of degradation products |
| Hydrolysis | Strong acid or base | Indole-3-carboxaldehyde and butanoic acid (less likely under normal conditions) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the addition of BHT as an antioxidant.
Materials:
-
This compound (MW: 231.25 g/mol )
-
Anhydrous DMSO
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a septum-lined cap
Procedure:
-
Weigh out 2.31 mg of this compound and add it to a clean, dry amber vial.
-
Prepare a 1% (w/v) stock solution of BHT in anhydrous DMSO.
-
To the vial containing the compound, add 990 µL of anhydrous DMSO.
-
Add 10 µL of the 1% BHT stock solution to achieve a final BHT concentration of 0.01%.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any oxygen in the headspace.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Store the stock solution at -20°C.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 300 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a 1 mg/mL solution of your this compound sample in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new, smaller peaks over time can indicate degradation.
Mandatory Visualization
Caption: Potential degradation pathways.
References
Technical Support Center: Crystallization of 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(3-formyl-1H-indol-1-yl)butanoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Q1: My compound, this compound, is not crystallizing from solution. What steps can I take?
A1: Failure to crystallize is a common issue often related to the solution not being sufficiently supersaturated. Here are several troubleshooting steps:
-
Increase Concentration: The most straightforward approach is to increase the concentration of the solute. This can be achieved by carefully evaporating some of the solvent to bring the solution to its saturation point. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and impurity inclusion.[1]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. A seed crystal acts as a template for further crystal growth.[2][3][4]
-
-
Reduce Temperature: Lowering the temperature of the solution will decrease the solubility of your compound and promote crystallization. You can try using an ice bath or a refrigerator to cool the solution.[2]
-
Solvent System Adjustment: Consider using a co-solvent system. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly turbid. Gently heat the solution to redissolve the precipitate and then allow it to cool slowly. For indole derivatives, a methanol/water system has been shown to be effective.[5]
Q2: Instead of crystals, my compound is forming an oil. How can I resolve this "oiling out" issue?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens when the solution is too supersaturated or the cooling rate is too fast, causing the compound to come out of solution at a temperature above its melting point in that solvent system.[1][6] Here’s how to address it:
-
Reduce Supersaturation: Add a small amount of the solvent back to the solution and gently heat until the oil redissolves. Then, allow the solution to cool at a much slower rate to encourage the formation of an ordered crystal lattice.[1][6]
-
Adjust the Solvent System: A different solvent or a co-solvent system may be necessary. For indole alkaloids and related structures, mixtures like hexane/ethyl acetate or methanol/water can be effective.
-
Lower Crystallization Temperature: If feasible, conduct the crystallization at a lower temperature to ensure the solute's melting point is not reached.[6]
-
Control Impurities: High levels of impurities can lower the melting point of the compound, leading to oiling out. Consider an additional purification step, such as column chromatography, before crystallization.[1]
Q3: My crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. The goal is to encourage slow and controlled crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment like an ice bath. Insulating the flask can also help to slow the cooling rate.[1]
-
Use Slightly More Solvent: After the crude material has just dissolved in the hot solvent, add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger, purer crystals.[1]
-
Reduce Surface Area for Evaporation: A shallow pool of solvent with a large surface area will cool and evaporate quickly. Using a smaller flask for the crystallization can reduce this effect.[1]
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield is often due to the product remaining in the mother liquor. Here are some ways to improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude compound. Using too much solvent will result in a significant amount of your product staying in solution even after cooling.[1]
-
Thorough Cooling: Ensure the crystallization mixture is cooled completely, preferably in an ice bath, before filtration to maximize the precipitation of the product.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.
-
Recover a Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent and then re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q: What are some suitable solvents for the crystallization of this compound?
| Solvent/Solvent System | Rationale | Potential Issues |
| Ethanol or Methanol | The carboxylic acid and indole moieties suggest moderate polarity. Alcohols are often good solvents for such compounds. | May be too good of a solvent, leading to low yields. |
| Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. | |
| Acetone | Another common, moderately polar solvent for crystallization. | |
| Methanol/Water | A co-solvent system where methanol is the "good" solvent and water is the "poor" solvent. This allows for fine-tuning of the solubility. A 3:2 methanol to water ratio has been shown to be effective for indole crystallization.[5] | Oiling out if the anti-solvent is added too quickly. |
| Hexane/Ethyl Acetate | A non-polar/polar co-solvent system that can be effective for compounds with mixed polarity characteristics. | |
| Toluene | Can be a good solvent for aromatic compounds, however, it has a high boiling point which might lead to oiling out.[7] | High boiling point and toxicity. |
Q: Can pH be used to improve the crystallization of this compound?
A: Yes, for carboxylic acids, pH can be a powerful tool in purification and crystallization. The solubility of a carboxylic acid is highly dependent on pH.[8] You can exploit this by:
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Dissolving the crude this compound in a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt.
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Filtering the solution to remove any insoluble impurities.
-
Slowly acidifying the filtrate with an acid (e.g., dilute HCl) to protonate the carboxylate and precipitate the pure carboxylic acid. The rate of acidification can control the crystal size.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the solvent to its boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualizing Troubleshooting Workflows
Below are diagrams to help visualize the decision-making process during troubleshooting.
Caption: Troubleshooting workflow for failure to crystallize.
Caption: Troubleshooting workflow for "oiling out".
References
"optimizing reaction conditions for N-alkylation of 3-formylindole"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 3-formylindole.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the N-alkylation of 3-formylindole?
Standard conditions for the N-alkylation of indoles, including 3-formylindole, often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] This combination effectively deprotonates the indole nitrogen to form the highly nucleophilic indolate anion, which then reacts with the alkylating agent.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate contains sensitive functional groups.[3]
Q2: Why is N-alkylation strongly favored over C3-alkylation for 3-formylindole?
The indole ring is inherently nucleophilic at the C3 position.[3] However, for 3-formylindole, the C3 position is already substituted with a formyl group, which sterically and electronically blocks C3-alkylation.[1] The presence of an electron-withdrawing group, such as the formyl group at the C3 position, also increases the acidity of the N-H bond, further promoting deprotonation and subsequent N-alkylation.[1]
Q3: Can the formyl group interfere with the reaction?
Under standard N-alkylation conditions (e.g., NaH in anhydrous DMF), the formyl group is generally stable. However, using exceptionally strong bases or non-anhydrous conditions could potentially lead to side reactions. It is crucial to use high-purity, anhydrous solvents and reagents to prevent unwanted reactions.[1]
Q4: What is Phase-Transfer Catalysis (PTC) and can it be used for this reaction?
Phase-Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different phases (e.g., a water-soluble reagent and an organic-soluble substrate).[4] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant from one phase to the other where the reaction can occur.[4][5] PTC can be an effective and "green" alternative, sometimes allowing the use of less hazardous bases like NaOH and avoiding the need for strictly anhydrous conditions.[5][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common issue that can arise from several factors.[1]
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base may not be strong enough or a sufficient quantity was not used. Ensure complete deprotonation of the indole N-H.[1] Consider using a stronger base (e.g., NaH) or increasing the stoichiometry (typically 1.1-1.5 equivalents).[1] |
| Impure Reagents/Solvent | The purity of the indole, alkylating agent, and solvent is critical.[1] Water or other protic impurities can quench the base and the indolate anion.[1] Always use anhydrous solvents and high-purity reagents. |
| Inactive Base | Sodium hydride (NaH) can lose activity over time due to oxidation. Use freshly opened or properly stored NaH. |
| Poorly Reactive Alkylating Agent | Alkyl bromides or iodides are generally more reactive than chlorides. For unreactive alkyl halides, adding a catalytic amount of potassium iodide (KI) can promote the reaction through the Finkelstein reaction.[7] |
| Sub-optimal Temperature/Time | The reaction may require optimization of temperature and duration.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[1] Some reactions run well at room temperature, while others may need heating.[1] |
| Steric Hindrance | If either the 3-formylindole derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using a more reactive alkylating agent or increasing the reaction temperature may be necessary.[1] |
Issue 2: Multiple Products or Impurities Detected
The formation of side products can complicate purification and reduce the yield of the desired N-alkylated indole.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | If the newly formed N-alkylated product is sufficiently nucleophilic, it can be alkylated a second time, though this is less common for indoles. To minimize this, use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents) and add it dropwise to the reaction mixture.[3] Monitoring the reaction and stopping it upon completion is crucial.[3] |
| Degradation | Indole derivatives can be unstable under strongly basic conditions or at high temperatures.[1] If degradation is suspected, consider using milder reaction conditions, such as a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a lower reaction temperature.[1][3] |
| Side reactions involving the alkylating agent | Some alkylating agents, particularly secondary and tertiary halides, can undergo elimination reactions (E2) in the presence of a strong base, competing with the desired substitution reaction (SN2).[8] If this is observed, a milder base or different reaction conditions may be required. |
Quantitative Data Summary
The choice of base and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions used for indole N-alkylation.
| Base | Solvent | Typical Temp. | Alkylating Agent | Typical Yield | Notes |
| NaH | DMF, THF | 0 °C to RT | R-Br, R-I | Good to Excellent | Standard, highly effective method for complete deprotonation.[1][2] Requires anhydrous conditions. |
| K₂CO₃ | DMF, Acetone | RT to 60 °C | R-Br, R-I | Moderate to Good | Milder conditions, suitable for substrates with sensitive functional groups.[3][9] Reaction may be slower. |
| Cs₂CO₃ | DMF, CH₃CN | RT to 80 °C | R-Br, R-I | Good to Excellent | More soluble and often more effective than K₂CO₃.[3] |
| KOH | Toluene, DMSO | 60 °C to 130 °C | R-Br, R-I | Variable | Often used in phase-transfer catalysis (PTC) systems.[10][11] |
Experimental Protocols & Visualizations
General Protocol for N-Alkylation using Sodium Hydride
This protocol is a standard starting point for the N-alkylation of 3-formylindole.
-
Preparation : Add 3-formylindole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Dissolution : Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.[1]
-
Deprotonation : Cool the solution to 0 °C in an ice bath.[1] Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq.) to the stirred solution.[1] Caution : Hydrogen gas is evolved.
-
Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[1]
-
Alkylation : Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq.) dropwise.[1]
-
Reaction : Allow the reaction to stir at room temperature or heat as necessary. Monitor the progress by TLC or LC-MS.[1]
-
Quenching : Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]
-
Extraction & Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography.
Caption: General experimental workflow for the N-alkylation of 3-formylindole.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving common experimental issues.
Caption: Troubleshooting flowchart for common N-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Purification of 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-(3-formyl-1H-indol-1-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: Residual indole and reagents used for the introduction of the butanoic acid side chain.
-
Isomeric Impurities: Formation of other isomeric indole structures can occur depending on the reaction conditions.[1] Incorrect isomers can be particularly problematic to separate if they have similar reactivity to the desired product.[2]
-
Side Products: Side reactions, such as the acid-catalyzed cleavage of N-N bonds in Fischer indole synthesis, can lead to byproducts.[1]
-
Oxidation Products: Indole compounds can be susceptible to air oxidation, which may result in the formation of colored degradation products.[1][3] A pinkish hue in the sample can be an indicator of oxidation.[3]
-
Residual Solvents and Reagents: Solvents and reagents from the reaction and workup steps may be present in the crude product.
Q2: My purified this compound is a pinkish or yellowish color. Is this normal?
A2: Pure indole derivatives are typically white to off-white crystalline solids. A pinkish or yellowish color often indicates the presence of oxidation products or other impurities.[3] Indoles can be sensitive to light and air, leading to the formation of colored polymeric or oxidized species.[3] For highly pure material, further purification may be necessary to remove these colored impurities.
Q3: How can I monitor the progress of the purification of this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring purification. Due to the aromatic nature of the indole ring, the compound is UV-active and will appear as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4] For visualization of otherwise invisible spots, you can use:
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[4]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[4]
-
Potassium Permanganate (KMnO4) Stain: This is a general stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[4]
Troubleshooting Guides
Column Chromatography
Problem 1: The compound is not moving from the baseline on the silica gel column.
-
Potential Cause: The solvent system is not polar enough. The carboxylic acid group in your compound makes it quite polar.
-
Recommended Solution: Increase the polarity of the mobile phase. A common solvent system for indole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.[4][5] For highly polar compounds, adding a small percentage of methanol can be effective.[4] To counteract the acidic nature of silica gel and improve elution of the carboxylic acid, consider adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.
Problem 2: The compound is streaking on the TLC plate and the column.
-
Potential Cause: The compound may be interacting too strongly with the acidic silica gel, or it may be overloaded.
-
Recommended Solution: Add a small amount of a modifier to your eluent, such as triethylamine (1-3%), to deactivate the silica gel if your compound is sensitive to acid.[6] For your acidic compound, adding acetic acid to the mobile phase can improve the peak shape. Ensure you are not overloading the column with the crude product.
Problem 3: I am having difficulty separating my product from a close-running impurity.
-
Potential Cause: The chosen solvent system does not provide adequate resolution.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity and improve separation.[4]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[6] This can help to separate compounds with similar Rf values.
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reversed-phase chromatography with a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] This technique is highly effective for purifying polar, water-soluble indole derivatives.[5]
-
Recrystallization
Problem 1: The compound does not crystallize from the chosen solvent.
-
Potential Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Recommended Solution:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a freezer.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly. A mixture of methanol and water has been shown to be effective for the crystallization of indole.[7]
-
Problem 2: The compound oils out instead of crystallizing.
-
Potential Cause: The cooling rate is too fast, or the solution is supersaturated with impurities.
-
Recommended Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Dilution: Dilute the solution with more solvent before heating and allowing it to cool slowly.
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Data Presentation
Table 1: Typical Purification Outcomes for this compound
| Purification Step | Purity | Typical Yield | Notes |
| Crude Product | 50-70% | - | Purity can vary significantly based on reaction conditions. |
| Column Chromatography (Silica Gel) | >95% | 60-80% | A gradient elution of hexane/ethyl acetate with 0.5% acetic acid is a good starting point. |
| Recrystallization | >99% | 70-90% (from chromatographed material) | A methanol/water solvent system can be effective for obtaining high-purity crystals.[7] |
| Reversed-Phase HPLC | >99.5% | Variable | Useful for final polishing or purification of highly polar impurities. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the least polar eluting solvent.[5] Pour the slurry into a glass column, ensuring even packing without air bubbles.[5] Allow the silica to settle, ensuring the solvent level remains above the silica bed.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[5] Carefully apply the sample to the top of the silica bed.[5]
-
Elution: Begin elution with the chosen solvent system (e.g., hexane/ethyl acetate). The polarity can be gradually increased to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the compound in a minimal amount of a hot solvent (e.g., methanol).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A typical multi-step purification workflow for this compound.
Caption: A troubleshooting decision tree for column chromatography purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The Vilsmeier-Haack formylation may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote byproduct formation.- Increase stoichiometry of Vilsmeier reagent: A slight excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF) may be necessary to drive the reaction to completion. A general stoichiometry is provided in the experimental protocol below. |
| Degradation of starting material or product: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the indole ring or the butanoic acid side chain. | - Maintain low temperature during reagent addition: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.- Control reaction temperature: Avoid excessive heating during the formylation step. |
| Side reactions: The presence of the carboxylic acid functionality can lead to competing reactions with the Vilsmeier reagent. | - Protect the carboxylic acid group: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the formylation reaction. The ester can be hydrolyzed back to the carboxylic acid after the formylation is complete. |
Problem 2: Presence of Significant Byproducts in the Reaction Mixture
| Potential Cause | Identification and Mitigation |
| Reaction with the carboxylic acid side chain: The Vilsmeier reagent is known to react with carboxylic acids.[1] | - Byproduct Identification: Potential byproducts include the corresponding acid chloride, an anhydride formed from two molecules of the starting material, or an amide if the reaction is quenched with an amine.- Mitigation: - Use of a protecting group: As mentioned above, protecting the carboxylic acid as an ester is the most effective way to prevent this side reaction. - Careful control of stoichiometry: Using the minimum necessary amount of the Vilsmeier reagent can help to minimize side reactions. |
| Double formylation and decarboxylation: For substrates containing an α-methylene group relative to a carboxylate, double formylation followed by decarboxylation can occur. | - Byproduct Identification: This would result in a di-formylated product with a modified side chain. Analysis by mass spectrometry and NMR would be necessary for confirmation.- Mitigation: - Milder reaction conditions: Lowering the reaction temperature and using a shorter reaction time may reduce the likelihood of this side reaction. - Protecting the carboxylic acid: This strategy would also prevent this side reaction. |
| Formation of colored impurities: Vilsmeier-Haack reactions can sometimes produce colored impurities, which may be difficult to remove. | - Purification: Column chromatography on silica gel is often effective for removing these impurities. The choice of eluent should be optimized to achieve good separation. Recrystallization of the final product can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the Vilsmeier-Haack formylation of 2-(1H-indol-1-yl)butanoic acid. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the electron-rich C3 position of the indole ring.[2][3]
Q2: What are the expected major byproducts in this synthesis?
A2: The primary expected byproducts arise from the reaction of the Vilsmeier reagent with the carboxylic acid group of the starting material. This can lead to the formation of the corresponding acid chloride, which may be hydrolyzed back to the starting material during workup, or react with other nucleophiles present. Another possibility is the formation of a mixed anhydride with the phosphate byproduct from POCl₃. If an excess of the starting material is present, an anhydride of 2-(1H-indol-1-yl)butanoic acid could also be formed.
Q3: How can I minimize the formation of these byproducts?
A3: The most effective strategy to minimize byproducts resulting from the reaction of the carboxylic acid is to use a protecting group. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Vilsmeier-Haack reaction will prevent the side reactions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts and unreacted starting material. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, with the polarity gradually increasing, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a high-purity compound.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-(1H-indol-1-yl)butanoic acid (Illustrative Protocol)
Disclaimer: This is a general, illustrative protocol based on the principles of the Vilsmeier-Haack reaction. The optimal conditions may need to be determined experimentally.
Materials:
-
2-(1H-indol-1-yl)butanoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate solution (saturated, aqueous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq.) in anhydrous DCM to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise to the stirred DMF solution while maintaining the temperature between 0-5 °C. Stir the resulting mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-(1H-indol-1-yl)butanoic acid (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Alternative Protocol: Using a Protected Starting Material
-
Esterification: Protect the carboxylic acid of 2-(1H-indol-1-yl)butanoic acid as a methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification or reaction with diazomethane or an alkyl halide in the presence of a base).
-
Vilsmeier-Haack Formylation: Perform the Vilsmeier-Haack reaction on the resulting ester using the protocol described above.
-
Hydrolysis: After purification of the formylated ester, hydrolyze the ester group back to the carboxylic acid using either acidic or basic conditions, followed by acidification to obtain the final product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Pathways leading to the desired product and potential byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scale-up Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid. The synthesis is conceptually approached as a two-stage process: N-alkylation of an indole precursor followed by C3-formylation. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory and pilot-scale production.
Overall Synthetic Workflow
The synthesis of the target molecule can be envisioned through two primary stages. The first stage involves the N-alkylation of an indole ring to introduce the butanoic acid side chain. The second stage is the formylation at the C3 position of the indole nucleus, commonly achieved through the Vilsmeier-Haack reaction.
Caption: Overall two-stage synthetic route.
Stage 1: N-Alkylation of Indole
This section addresses common issues encountered during the introduction of the butanoic acid side chain onto the indole nitrogen.
Troubleshooting Guide: N-Alkylation
Q1: My reaction is producing a significant amount of C3-alkylated isomer instead of the desired N-alkylated product. How can I improve N-selectivity?
A1: Regioselectivity between N- and C-alkylation is a common challenge. Several factors influence the outcome:
-
Base and Solvent System: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1] The base deprotonates the indole nitrogen, which increases its nucleophilicity for the subsequent reaction.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[1]
-
Catalyst Systems: Modern catalytic methods can offer excellent control. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1]
Q2: I am observing dialkylated byproducts in my crude reaction mixture. How can this be minimized?
A2: Dialkylation can occur with highly reactive alkylating agents or under forcing conditions.[1] To minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]
-
Controlled Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration and reduces the likelihood of a second alkylation event.[1][2]
-
Monitor Reaction: Carefully monitor the reaction's progress via TLC or LCMS and stop it once the formation of the desired mono-N-alkylated product is maximized. Lowering the reaction temperature may also help control reactivity.[1]
Q3: The N-alkylation reaction is very slow or shows poor conversion. What can I do to improve the reaction rate?
A3: Low reactivity can be due to several factors:
-
Reagent Purity: Ensure all reagents, especially the indole and the alkylating agent, are pure and the solvents are anhydrous. Moisture can quench the base (e.g., NaH) and inhibit the reaction.
-
Base Activity: Use a fresh, high-quality batch of sodium hydride. Older NaH may have reduced activity.
-
Reactivity of Alkylating Agent: If using an alkyl bromide, consider switching to the more reactive alkyl iodide. Alternatively, a catalytic amount of potassium iodide (KI) can be added to the reaction with the alkyl bromide to generate the more reactive alkyl iodide in situ.
-
Temperature: While low temperatures are often used initially for base addition, the reaction may require heating to proceed at a reasonable rate.[2] Consider refluxing the reaction mixture after the initial addition if room temperature proves ineffective.[2]
Quantitative Data: Influence of Conditions on Indole Alkylation
| Base | Solvent | Temperature (°C) | Predominant Product | Selectivity (N:C) | Reference |
| NaH | DMF | 0 to RT | N-Alkylation | High | [1][2] |
| K₂CO₃ | Acetone | Reflux | N/C Mixture | Varies | General Knowledge |
| CuH/DTBM-SEGPHOS | Toluene | 80 | N-Alkylation | High N-selectivity | [1] |
| CuH/Ph-BPE | Toluene | RT | C3-Alkylation | High C3-selectivity | [1] |
Experimental Protocol: Synthesis of 2-(1H-indol-1-yl)butanoic acid
Materials:
-
Indole (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl 2-bromobutanoate (1.2 eq.)
-
Sodium Hydroxide (NaOH)
-
Water, Diethyl Ether, HCl (1M)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indole.[1]
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise, ensuring the temperature does not rise significantly.[1]
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction back to 0 °C and add ethyl 2-bromobutanoate dropwise.
-
Allow the reaction to stir overnight at room temperature.[2]
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester, ethyl 2-(1H-indol-1-yl)butanoate.
-
For hydrolysis, dissolve the crude ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (2-3 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, remove the organic solvents under reduced pressure, and dilute the aqueous residue with water.
-
Wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-indol-1-yl)butanoic acid.
Stage 2: Vilsmeier-Haack Formylation
This section covers the electrophilic formylation of the C3 position of the indole ring.
Troubleshooting Guide: C3-Formylation
Q1: The Vilsmeier-Haack reaction is incomplete, and I still have a significant amount of starting material.
A1: Incomplete conversion can be addressed by:
-
Stoichiometry of Reagent: Ensure an adequate excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is used. For scale-up, a 1.5 to 3.0 molar equivalent of the reagent relative to the indole substrate is common.
-
Reaction Temperature and Time: The reaction is often started at a low temperature (0 °C) during the addition of the substrate to the pre-formed Vilsmeier reagent.[3] However, it may require warming to room temperature or even gentle heating (e.g., 35-40 °C) to proceed to completion.[3] Extend the reaction time and monitor progress.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Use a fresh, unopened bottle or a properly stored and handled reagent.
Q2: The reaction work-up is difficult, resulting in an oily or tar-like product instead of a clean solid.
A2: The work-up is critical for this reaction.
-
Hydrolysis Conditions: The intermediate iminium salt must be carefully hydrolyzed. This is typically done by quenching the reaction mixture into a vigorously stirred solution of ice and aqueous sodium hydroxide or sodium acetate. The pH should be adjusted to be basic to ensure complete hydrolysis and precipitation of the aldehyde product.
-
Temperature Control: Maintain a low temperature during the quench and hydrolysis to minimize the formation of byproducts.
-
Purification: If an oil is obtained, attempt to triturate it with a suitable solvent (e.g., water, or a mixture of hexane/ethyl acetate) to induce crystallization. Column chromatography may be necessary if crystallization fails.
Q3: Are there any specific safety precautions for scaling up the Vilsmeier-Haack reaction?
A3: Yes, this reaction requires stringent safety measures, especially at scale.
-
Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. All additions should be performed slowly and with adequate cooling in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. The reagent should be pre-formed at a controlled temperature (e.g., 0-10 °C) before the substrate is added.
-
Quenching: The quenching and hydrolysis step is also highly exothermic and releases HCl gas. This must be done cautiously with efficient cooling and stirring to manage the heat and off-gassing.
Quantitative Data: Vilsmeier-Haack Formylation of Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 85 | [3] |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(1H-indol-1-yl)butanoic acid
Materials:
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.5 eq.)
-
2-(1H-indol-1-yl)butanoic acid (1.0 eq.)
-
Ice, Sodium Hydroxide (aq.)
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a thermometer under an inert atmosphere, cool anhydrous DMF.
-
Slowly add POCl₃ dropwise to the DMF while maintaining the temperature below 10 °C. This forms the Vilsmeier reagent. Stir for 30-60 minutes at this temperature.
-
Prepare a solution of 2-(1H-indol-1-yl)butanoic acid in a minimum amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C for 2-4 hours, monitoring by TLC.
-
Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and aqueous NaOH solution.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into the ice/NaOH solution. This step is highly exothermic.
-
Continue stirring until the hydrolysis is complete and a precipitate forms. Adjust the pH to > 8 if necessary.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: Workflow for the Vilsmeier-Haack formylation stage.
General Scale-Up FAQs
Q1: What are the primary safety hazards to consider during the scale-up of this synthesis?
A1: The two main hazards are the use of sodium hydride and phosphorus oxychloride.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. At scale, the addition of NaH must be done under a robust inert atmosphere, and quenching procedures must be designed to handle potential gas evolution and exotherms safely.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive and toxic. It reacts exothermically with water and alcohols. Scale-up requires a closed system or a highly efficient scrubber to handle HCl gas released during the reaction and work-up. Appropriate personal protective equipment (PPE) is mandatory.
Q2: How should I approach thermal management for these reactions at a larger scale?
A2: Both the N-alkylation (especially the NaH addition and quenching) and the Vilsmeier-Haack reaction (reagent formation and quenching) are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential. All additions must be done at a controlled rate, monitoring the internal temperature closely to prevent thermal runaways.
Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?
A3: For a robust and reproducible process, monitor the following:
-
Temperature: During additions, reaction, and quenching for both stages.
-
Addition Rate: Of all key reagents (NaH, alkylating agent, POCl₃, substrate).
-
Stirring Efficiency: To ensure homogeneity and efficient heat transfer, especially in heterogeneous mixtures involving NaH.
-
Moisture Control: Strict control of water content in solvents and reagents is critical for the success of both steps.
-
Reaction Completeness: Use in-process controls (e.g., HPLC, TLC) to monitor reaction progress before proceeding to the next step or work-up.
Q4: Are there stability concerns for the final product, this compound?
A4: Indole-based compounds, particularly those with structures similar to indole-3-acetic acid, can be sensitive to light and strong acidic conditions.[4] While specific data for the target molecule is not available, it is prudent to store the final product protected from light in a cool, dry place. During purification, avoid prolonged exposure to strong acids.
Q5: What analytical techniques are recommended for quality control?
A5: A combination of techniques should be used:
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress.
-
Final Product Release: HPLC for purity assessment, ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis to confirm elemental composition.
References
Technical Support Center: Managing Formyl Group Reactivity in Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl indole derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique chemical reactivity of the formyl group at the C3 position of the indole ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and manipulation of indole-3-carboxaldehyde and its derivatives.
Selective Reduction of the Formyl Group
Question: I am trying to reduce the formyl group of indole-3-carboxaldehyde to an alcohol (indole-3-methanol). What is the best method to avoid unwanted side reactions?
Answer: The most common and effective method for selectively reducing the formyl group to a primary alcohol is using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is chemoselective for aldehydes and ketones and will not typically reduce the indole ring under standard neutral or basic conditions.
Troubleshooting Guide: Reduction Issues
| Problem | Possible Cause | Solution |
| Low yield or no reaction. | Old or poor-quality NaBH₄. Insufficient reagent. | Use freshly opened NaBH₄. Increase the equivalents of NaBH₄ (typically 1.5-2.0 eq. is sufficient). Ensure the solvent is anhydrous if using a non-protic co-solvent. |
| Formation of N-alkylindoline byproduct and/or reduction of the indole ring. | The reaction was performed under acidic conditions (e.g., in neat carboxylic acid).[1] Acid protonates the indole ring, making it susceptible to reduction by borohydride. | Perform the reduction in a neutral solvent like methanol, ethanol, or THF. Avoid adding any acid until the reaction is complete and you are performing the aqueous workup. For reductions where the indole ring must be preserved under acidic conditions, consider using sodium cyanoborohydride (NaBH₃CN) in acetic acid, which is a milder reducing agent.[1] |
| Complex mixture of products. | The starting material is unstable under the reaction conditions. Indole-3-carboxaldehyde can be sensitive to strong bases or high temperatures. | Run the reaction at a lower temperature (e.g., 0 °C). Use a milder base if one is required for other functionalities, though it's not needed for the NaBH₄ reduction itself. |
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Typical Substrates Reduced | Indole Ring Compatibility | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Acyl Chlorides | High: Does not reduce the indole ring under standard conditions.[2] | Mild, selective, and easy to handle. The reagent of choice for this transformation. |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Moderate: Can potentially reduce the indole ring, especially with prolonged reaction times or heat. | Highly reactive and non-selective. Not recommended unless other functional groups also need to be reduced. Must be used under strictly anhydrous conditions.[2] |
| Diisobutylaluminium Hydride (DIBAL-H) | Esters, Lactones, Nitriles (to aldehydes); Aldehydes, Ketones (to alcohols) | High: Generally compatible with the indole ring. | Useful for reducing esters to aldehydes, but will reduce indole-3-carboxaldehyde to the alcohol. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Alkenes, Alkynes, Nitro groups, Aldehydes, Ketones | Low: Will readily reduce the indole C2=C3 double bond to form an indoline.[3] | Not suitable for selective formyl group reduction on an indole core. |
Experimental Protocol: Selective Reduction with NaBH₄
A detailed protocol for the reduction of indole-3-carboxaldehyde to indole-3-methanol is provided below.
Caption: Workflow for the NaBH₄ reduction of indole-3-carboxaldehyde.
Protection of the Formyl Group as an Acetal
Question: I need to perform a reaction on the indole ring (e.g., N-alkylation or a cross-coupling), but the formyl group is interfering. How can I protect it?
Answer: The formyl group can be effectively protected as a cyclic acetal, most commonly a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst. This protecting group is stable to bases, organometallic reagents (like Grignards), and hydrides, making it ideal for subsequent modifications elsewhere on the molecule.[4]
Troubleshooting Guide: Acetal Protection/Deprotection
| Problem | Possible Cause | Solution |
| Incomplete protection. | Insufficient removal of water, which is a byproduct. Ineffective catalyst. | Use a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene.[4] Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA). Ensure reagents are anhydrous. |
| Difficulty in deprotection. | Acetal is too stable. Substrate is sensitive to strong acid. | Use a stronger aqueous acid solution (e.g., 2M HCl) or heat. For sensitive substrates, use milder conditions like a catalytic amount of an acid catalyst in wet acetone or with reagents like cerium(III) triflate in wet nitromethane.[4] |
| Decomposition of indole ring during deprotection. | Use of excessively strong acid or high temperatures. | Perform deprotection at room temperature if possible. Use a milder acid catalyst. Minimize reaction time and monitor carefully by TLC. |
Experimental Protocol: Acetal Protection and Deprotection
The following diagrams illustrate the logical steps for protecting and deprotecting the formyl group.
Caption: A logical workflow for using acetal as a protecting group.
Managing Nucleophilic Addition (Grignard & Wittig Reactions)
Question: My Grignard reaction with indole-3-carboxaldehyde is failing, giving low yields and recovering starting material. What is going wrong?
Answer: The most common cause of failure is the acidic N-H proton of the indole ring. Grignard reagents are very strong bases and will deprotonate the indole nitrogen instead of adding to the formyl group's carbonyl carbon.[5] This consumes the Grignard reagent and generates the unreactive indole anion.
Solution: The indole nitrogen must be protected before performing a Grignard reaction. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (Boc₂O).
Troubleshooting Guide: Grignard & Wittig Reactions
| Reaction | Problem | Possible Cause | Solution |
| Grignard | Low or no yield of desired alcohol; recovery of starting aldehyde. | Indole N-H deprotonation. The Grignard reagent acts as a base, not a nucleophile. | Protect the indole nitrogen. Use an N-protected starting material, such as N-Boc-indole-3-carboxaldehyde.[6] |
| Formation of a dimeric byproduct (Wurtz coupling). | The Grignard reagent is reacting with the starting alkyl halide during its formation. | Form the Grignard reagent by adding the alkyl halide slowly to the magnesium turnings. Avoid high temperatures during formation.[5] | |
| Reaction does not initiate. | Magnesium surface is passivated with magnesium oxide. Traces of water in solvent or glassware. | Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[7][8] Ensure all glassware is flame-dried and solvents are anhydrous.[7] | |
| Wittig | Low yield of the desired alkene. | The ylide is unstable. The base is not strong enough. The aldehyde is sterically hindered or electronically deactivated. | For stabilized ylides, use milder bases (e.g., NaH, K₂CO₃). For unstabilized ylides, use strong bases (e.g., n-BuLi, NaHMDS) at low temperatures.[3] Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction, especially for hindered aldehydes. |
| Complex mixture, decomposition. | The indole N-H may interfere with strong bases like n-BuLi. | Protect the indole nitrogen (e.g., with a Boc or methyl group) before generating the ylide or performing the Wittig reaction. |
Experimental Protocol: N-H Protection and Subsequent Grignard Reaction
Caption: A two-stage workflow for successful Grignard additions.
Oxidation of the Formyl Group
Question: How can I efficiently oxidize indole-3-carboxaldehyde to indole-3-carboxylic acid without degrading the indole ring?
Answer: Mild oxidizing agents are required to prevent over-oxidation or degradation of the electron-rich indole nucleus. A classic and effective method is the Tollens' test, which uses a silver-ammonia complex ([Ag(NH₃)₂]⁺) under basic conditions. This method is highly selective for aldehydes.[2][9] Alternatively, carefully controlled oxidation with potassium permanganate (KMnO₄) in a basic solution can also yield the carboxylic acid.
Troubleshooting Guide: Oxidation Issues
| Problem | Possible Cause | Solution |
| No reaction or low conversion (Tollens' Reagent). | The Tollens' reagent was not freshly prepared or was prepared incorrectly. | Tollens' reagent must be prepared immediately before use. Ensure the silver oxide precipitate fully redissolves upon addition of ammonia.[9] |
| Decomposition of starting material (KMnO₄). | Reaction is too vigorous. Conditions are too harsh (acidic or too concentrated). | Perform the reaction at low temperature (0 °C). Add the KMnO₄ solution slowly. Ensure the reaction is run under basic conditions (e.g., with NaOH or Na₂CO₃) to prevent acidic degradation. |
| Product is difficult to isolate. | The product, indole-3-carboxylic acid, may be soluble in both aqueous and organic layers depending on the pH. | After the reaction, acidify the aqueous solution to a pH of ~3-4 to precipitate the carboxylic acid, which can then be collected by filtration or extracted into an organic solvent. |
Experimental Protocol: Oxidation with Potassium Permanganate (KMnO₄)
Caption: Workflow for the oxidation of indole-3-carboxaldehyde to the carboxylic acid.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. careerendeavour.com [careerendeavour.com]
- 3. scribd.com [scribd.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of Indole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of indole carboxylic acids.
Troubleshooting Guides
Issue 1: Low intracellular concentration of an indole carboxylic acid derivative in cell-based assays.
-
Possible Cause 1: Ionization at Physiological pH.
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Explanation: At a physiological pH of approximately 7.4, the carboxylic acid group of your indole derivative is likely deprotonated, resulting in a negatively charged and more polar molecule. This increased polarity significantly hinders its ability to passively diffuse across the lipophilic cell membrane.[1][2]
-
Solution: Prodrug Strategy - Esterification or Amidation. A common and effective method is to mask the polar carboxylic acid group by converting it into a more lipophilic ester or amide.[3][4][5][6] This prodrug can more readily cross the cell membrane. Once inside the cell, endogenous enzymes like esterases can cleave the ester or amide bond, releasing the active carboxylic acid.[1]
-
Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) or a primary/secondary amide of your indole carboxylic acid derivative. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability.[1][7]
-
-
Possible Cause 2: Active Efflux by Transmembrane Transporters.
-
Explanation: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[1][8]
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Solution: Co-administration with an Efflux Pump Inhibitor. To determine if efflux is the issue, perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[1][8]
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Recommendation: If the intracellular concentration or the apparent permeability (Papp) of your compound increases significantly in the presence of the inhibitor, it is likely a substrate for that efflux pump. In this case, medicinal chemistry efforts could be directed toward modifying the structure to reduce its affinity for the efflux transporter.
-
-
Possible Cause 3: Intramolecular Hydrogen Bonding Potential is Not Utilized.
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Explanation: Strategically introducing functional groups that can form an intramolecular hydrogen bond can "shield" the polar carboxylic acid group, reducing the overall polarity of the molecule and enhancing its ability to cross the cell membrane.[9][10][11][12]
-
Solution: Molecular Modeling and Structural Modification. Use computational chemistry to predict conformations that favor intramolecular hydrogen bonding.[11][13] Synthesize derivatives with strategically placed hydrogen bond donors and acceptors to encourage the formation of a stable intramolecular hydrogen bond.
-
Recommendation: This strategy is particularly valuable for compounds that are at the edge of or beyond Lipinski's Rule of Five.[11][12]
-
Issue 2: An ester prodrug of an indole carboxylic acid is not showing the expected increase in intracellular concentration or activity.
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Possible Cause 1: Inefficient Cleavage by Intracellular Esterases.
-
Explanation: The ester prodrug may not be efficiently hydrolyzed by intracellular esterases to release the active parent compound. The rate of hydrolysis can be influenced by the steric and electronic properties of the ester group.[1]
-
Solution: Vary the Ester Promoieties.
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Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.[1]
-
-
Possible Cause 2: Low Aqueous Solubility of the Ester Prodrug.
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Explanation: Increasing the lipophilicity to improve permeability can sometimes lead to poor aqueous solubility. This can limit the concentration of the compound available to permeate the cells.[1]
-
Solution: Balance Lipophilicity and Solubility.
-
Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider using promoieties that can improve both permeability and solubility, such as those containing a terminal amino group that would be protonated at physiological pH.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of indole carboxylic acids often poor?
The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane.[1][2]
Q2: What is a prodrug and how can it help with poor permeability?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[1] For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily. Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.[1][4][5]
Q3: How can I experimentally measure the cell permeability of my compound?
Standard in vitro methods include the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and can measure both passive and active transport.[15][16] PAMPA is a cell-free, higher-throughput method that assesses passive permeability across an artificial membrane.[14][17]
Q4: What is a good apparent permeability (Papp) value for a compound to be considered cell-permeable?
While the exact values can vary between laboratories and assay conditions, a common classification is:
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Low Permeability: Papp < 1 x 10⁻⁶ cm/s
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Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
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High Permeability: Papp > 10 x 10⁻⁶ cm/s
Q5: What is Lipinski's Rule of Five and how does it relate to indole carboxylic acids?
Lipinski's Rule of Five is a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for good oral absorption.[18][19][20] The rules are:
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No more than 5 hydrogen bond donors.
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No more than 10 hydrogen bond acceptors.
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A molecular weight under 500 daltons.
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A calculated logP (octanol-water partition coefficient) not greater than 5.
Indole carboxylic acids, due to their carboxylic acid group, have at least one hydrogen bond donor and two acceptors, and the ionized form has a lower effective lipophilicity, which can contribute to poor permeability. Strategies to improve permeability often involve modifying the molecule to better align with these rules, for instance, by masking the carboxylic acid to increase logP.
Data Presentation
Table 1: Comparison of Permeability Assays
| Feature | Caco-2 Permeability Assay | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Principle | Measures transport across a monolayer of human intestinal cells.[15] | Measures passive diffusion across an artificial lipid membrane.[14] |
| Transport Mechanisms | Passive diffusion, active transport, and efflux.[15][21] | Passive diffusion only.[21] |
| Throughput | Lower | Higher |
| Cost | Higher | Lower[17] |
| Biological Relevance | High (mimics human intestinal epithelium)[15] | Moderate (predicts passive absorption) |
| Common Use | Lead optimization, mechanistic studies.[22] | Early drug discovery, high-throughput screening.[14] |
Table 2: General Permeability Classification based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
Note: These are general guidelines and the correlation to in vivo absorption can be influenced by other factors such as solubility and metabolism.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To measure the bidirectional permeability of an indole carboxylic acid derivative across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to form a confluent and differentiated monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range (e.g., ≥ 200 Ω·cm²).[8][23] The permeability of a low-permeability marker (e.g., Lucifer yellow) is also assessed.[8]
-
Dosing Solution Preparation: The test compound is dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[15]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (upper) and basolateral (lower) sides of the monolayer and equilibrated.[23]
-
The buffer on the apical side is replaced with the dosing solution.
-
Samples are taken from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
The buffer on the basolateral side is replaced with the dosing solution.
-
Samples are taken from the apical side at the same time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.[15]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[8][16]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To rapidly assess the passive permeability of a library of indole carboxylic acid derivatives.
Methodology:
-
Lipid Solution Preparation: A solution of a lipid (e.g., 1-2% lecithin or phosphatidylcholine) in an organic solvent (e.g., dodecane) is prepared.[14][17]
-
Membrane Coating: The porous filter of a 96-well donor plate is coated with a small volume (e.g., 5 µL) of the lipid solution.[17]
-
Dosing Solution Preparation: The test compounds are dissolved in a buffer (e.g., PBS, pH 7.4) to a final concentration of, for example, 10 µM.[17]
-
Assay Setup:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The donor plate with the lipid-coated membrane is placed on top of the acceptor plate.
-
The dosing solutions are added to the donor wells.
-
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[17][21]
-
Sample Analysis: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.[21]
-
Calculation: The permeability coefficient (Pe) is calculated. The exact formula can vary depending on the specific PAMPA model and incubation conditions.
Visualizations
Caption: Workflow for improving indole carboxylic acid permeability.
Caption: Mechanism of the prodrug strategy for enhanced cell entry.
Caption: Troubleshooting logic for poor indole carboxylic acid permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide to Indole-3-Butyric Acid and the Quest to Elucidate the Efficacy of 2-(3-formyl-1H-indol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2023
Abstract
This guide provides a comprehensive comparison of the well-characterized plant hormone, indole-3-butyric acid (IBA), and the lesser-known compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid. While extensive data exists for IBA, particularly in the realm of plant physiology, information regarding the biological efficacy of this compound is notably absent in current scientific literature. This document summarizes the known activities of IBA and, based on the structural motifs of this compound, hypothesizes its potential biological activities. Furthermore, we propose a detailed experimental framework to systematically evaluate and compare the efficacy of these two indole derivatives.
Introduction: The Versatile Indole Scaffold
The indole ring is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide focuses on two indole-containing butanoic acid derivatives: the established plant auxin, indole-3-butyric acid, and the uncharacterized this compound.
Indole-3-Butyric Acid (IBA): A Profile
Indole-3-butyric acid is a well-known plant hormone belonging to the auxin class. It is widely used in horticulture and agriculture to promote adventitious root formation in plant cuttings.
Mechanism of Action
The primary mechanism of action of IBA involves its conversion to indole-3-acetic acid (IAA), the most common and potent naturally occurring auxin. This conversion is thought to occur via a process similar to the β-oxidation of fatty acids. Once converted to IAA, it influences plant growth and development by:
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Stimulating Cell Division and Elongation: Promoting the proliferation of cells in the cambium and pericycle, leading to the initiation of root primordia.
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Modulating Gene Expression: Upregulating genes involved in cell wall loosening and the synthesis of proteins required for root development.
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Interacting with other Hormones: Working synergistically with other plant hormones, such as cytokinins, to regulate the root-to-shoot ratio.
Established Efficacy
The efficacy of IBA in promoting root growth is well-documented across a wide range of plant species. Its stability compared to IAA makes it a more effective exogenous application for inducing rooting.
This compound: An Uncharted Territory
A thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. Its chemical structure is known (Figure 1), but no studies on its efficacy in any biological system have been published.
Hypothetical Biological Activities Based on Structural Analogy
Based on its structural components, we can hypothesize potential biological activities for this compound:
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Anti-inflammatory Activity: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[4] The presence of the butanoic acid side chain could also contribute to anti-inflammatory effects, as seen in other compounds.
-
Antimicrobial Activity: Indole derivatives, including those with a formyl group (indole-3-carboxaldehyde), have demonstrated a broad spectrum of antimicrobial activities.[1][6][7] The specific substitution pattern of this compound may confer activity against various bacterial and fungal pathogens.
-
Anticancer Activity: The indole scaffold is present in numerous anticancer agents.[3][5] Derivatives of indole-3-carboxaldehyde have been shown to possess cytotoxic effects against various cancer cell lines.[8]
-
Plant Growth Regulation: While the substitution pattern differs from IBA, the presence of the indole ring and a butanoic acid side chain suggests a potential, albeit likely different, role in plant growth regulation.
Proposed Experimental Framework for Comparative Efficacy
To address the knowledge gap and systematically compare the efficacy of this compound with IBA, we propose the following experimental plan.
Comparative Analysis of Auxin-like Activity
This experiment will determine if this compound exhibits auxin-like activity comparable to IBA.
Experimental Protocol: Adventitious Root Formation Assay
-
Plant Material: Use commercially available mung bean (Vigna radiata) cuttings.
-
Treatment Groups:
-
Control (distilled water)
-
IBA (concentrations: 1, 10, 50, 100 µM)
-
This compound (concentrations: 1, 10, 50, 100 µM)
-
-
Procedure: a. Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and dilute to the final concentrations in distilled water. b. Place 10 mung bean cuttings in separate beakers containing 50 mL of each treatment solution. c. Maintain the cuttings under controlled environmental conditions (25°C, 16h light/8h dark photoperiod). d. After 7 days, count the number of adventitious roots per cutting and measure the length of the longest root.
-
Data Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to compare the means of the different treatment groups.
Data Presentation:
| Treatment | Concentration (µM) | Average Number of Roots (± SD) | Average Root Length (mm ± SD) |
| Control | 0 | ||
| IBA | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Experimental Workflow:
In Vitro Anti-inflammatory Activity Assay
This experiment will investigate the potential anti-inflammatory properties of this compound.
Experimental Protocol: COX-2 Inhibition Assay
-
Assay Kit: Utilize a commercially available COX-2 inhibitor screening assay kit.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Positive Control (e.g., Celecoxib)
-
This compound (serial dilutions to determine IC50)
-
-
Procedure: a. Follow the manufacturer's protocol for the assay kit. b. Typically, this involves incubating recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of the test compound. c. Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) for COX-2 Inhibition |
| Celecoxib (Positive Control) | |
| This compound |
Signaling Pathway:
Antimicrobial Susceptibility Testing
This experiment will assess the antimicrobial activity of this compound against common bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay
-
Microorganisms:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Fungus)
-
-
Treatment Groups:
-
Growth Control (no compound)
-
Positive Control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
This compound (serial dilutions)
-
-
Procedure: a. Prepare a 96-well microtiter plate with serial dilutions of the test compound in the appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates at the optimal growth temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours. d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Data Analysis: Report the MIC values for each microorganism.
Data Presentation:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
| Ciprofloxacin | N/A | ||
| Fluconazole | N/A | N/A | |
| This compound |
Conclusion
While indole-3-butyric acid is a well-established compound with defined efficacy in plant biology, this compound represents a novel chemical entity with unexplored potential. Based on its structural features, it is plausible that this compound may exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The proposed experimental framework provides a clear and robust strategy for the initial characterization and comparative analysis of these two indole derivatives. The results of such studies will be invaluable to researchers in the fields of agriculture, pharmacology, and drug discovery, potentially unveiling new applications for this understudied molecule.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In Vivo Anticancer Efficacy: A Comparative Analysis of 2-(3-formyl-1H-indol-1-yl)butanoic acid Analogs and Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Performance of Indole-Based Anticancer Compounds.
This guide provides a comparative analysis of the in vivo anticancer activity of a representative indole-3-carbinol (I3C) derivative mixture against established chemotherapeutic agents, doxorubicin and paclitaxel. While in vivo data for the specific compound 2-(3-formyl-1H-indol-1-yl)butanoic acid is not publicly available, this guide utilizes data from structurally related indole compounds to provide a valuable benchmark for researchers exploring the therapeutic potential of this chemical class. The following sections present a detailed comparison of their efficacy in preclinical breast cancer models, comprehensive experimental protocols, and an overview of their distinct mechanisms of action.
Comparative In Vivo Anticancer Activity
The following tables summarize the quantitative data on the in vivo anticancer activity of a cyclic indole-3-carbinol (I3C) derivative mixture (CTr/CTet), doxorubicin, and paclitaxel in human breast cancer xenograft models.
Table 1: In Vivo Efficacy of Indole-3-Carbinol Derivative Mixture (CTr/CTet) in Breast Cancer Xenografts
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Nude Mice | MCF-7 (ER+) & MDA-MB-231 (TNBC) | CTr/CTet Mixture | Not specified | Inhibition of xenotransplanted tumor growth. | [1] |
Table 2: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | MCF-7/MDR1 | Doxorubicin | Not specified | 34% reduction in tumor weight. | [2] |
Table 3: In Vivo Efficacy of Paclitaxel in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C %) | Reference |
| Nude Mice | MDA-MB-231 | Paclitaxel (15 mg/kg) | Daily for 5 days | 6.5% | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of findings.
Protocol 1: General In Vivo Xenograft Study for Anticancer Drug Efficacy
This protocol outlines a representative procedure for evaluating the in vivo anticancer activity of a test compound in a subcutaneous xenograft mouse model.
1. Animal Model and Husbandry:
- Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
- Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water provided ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Implantation:
- Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Preparation: Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
- Implantation: Mice are anesthetized, and the cell suspension is subcutaneously injected into the flank.
3. Tumor Growth Monitoring and Randomization:
- Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
- Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups (n=5-10 mice per group).
4. Drug Preparation and Administration:
- Test Compound: The investigational indole derivative is formulated in a suitable vehicle (e.g., DMSO, saline, or a mixture).
- Comparator Drugs: Doxorubicin and paclitaxel are prepared according to established protocols.
- Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at the specified doses and schedule. The control group receives the vehicle alone.
5. Efficacy and Toxicity Assessment:
- Tumor Growth: Tumor volumes are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.
- Body Weight: Animal body weights are recorded regularly as an indicator of systemic toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed. Tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
The anticancer activity of the compared compounds stems from their distinct interactions with cellular signaling pathways.
Indole-3-Carbinol (I3C) Derivatives: Targeting the PI3K/Akt/mTOR Pathway
I3C derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][5]
References
- 1. Antitumoral activity of indole-3-carbinol cyclic tri- and tetrameric derivatives mixture in human breast cancer cells: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. Brandi G, Fraternale A, Lucarini S, Paiardini M, De Santi M, Cervasi B, et al. Antitumoral Activity of Indole-3-carbinol Cyclic tri- and Tetrameric Derivatives Mixture in Human Breast Cancer Cells: In Vitro and In Vivo Studies. Anti-cancer agents in medicinal chemistry. 2013; 13: 654-62. [sciepub.com]
Comparative Analysis of 2-(3-formyl-1H-indol-1-yl)butanoic Acid: A Review of Available Cross-Reactivity Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the cross-reactivity profile of 2-(3-formyl-1H-indol-1-yl)butanoic acid. Despite extensive searches for experimental data, no specific studies detailing the cross-reactivity, binding profile, or target selectivity of this compound could be identified. This absence of information precludes a direct comparative analysis with other compounds and the fulfillment of the requested detailed guide.
The initial objective was to provide a comprehensive comparison guide for researchers, scientists, and drug development professionals on the cross-reactivity of this compound. This would have included quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational element for such a guide – published experimental results – is currently unavailable in the scientific domain.
Searches for biological activity, mechanism of action, and in vitro or in vivo studies related to this compound did not yield any specific results. While the broader class of indole-based carboxylic acids is known to interact with a variety of biological targets, this general information cannot be extrapolated to predict the specific cross-reactivity of the compound without experimental validation.
Due to the lack of data, it is not possible to:
-
Present a quantitative comparison: Without IC50, Ki, or other binding affinity data for off-target interactions, a comparative table cannot be constructed.
-
Detail experimental protocols: No specific assays or methodologies for assessing the cross-reactivity of this compound have been published.
-
Visualize signaling pathways or experimental workflows: Any depiction of signaling pathways or experimental setups would be purely speculative and without a factual basis.
Therefore, the following sections, which would typically form the core of a comparison guide, cannot be populated with the requested information.
Quantitative Data Summary
No quantitative data on the cross-reactivity of this compound is available in the current body of scientific literature.
Experimental Protocols
Detailed experimental methodologies for assessing the cross-reactivity of this compound have not been published.
Visualizations
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible without underlying experimental data.
Comparative Analysis of N-Substituted Indole-3-Carboxaldehyde Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various analogs based on the 2-(3-formyl-1H-indol-1-yl)alkanoic acid scaffold and related N-substituted indole-3-carboxaldehydes. The content summarizes key structure-activity relationship (SAR) findings supported by experimental data, offering insights into the design of novel therapeutic agents.
The indole-3-carboxaldehyde core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Modifications at the N-1 position of the indole ring have been shown to significantly influence the pharmacological properties of these compounds. This guide focuses on the structure-activity relationships of N-substituted indole-3-carboxaldehyde analogs, with a particular emphasis on their antioxidant and potential anti-inflammatory and aldose reductase inhibitory activities.
Quantitative Data Summary
The biological activities of various N-substituted indole-3-carboxaldehyde analogs are summarized in the table below. The data highlights how different substituents at the N-1 position impact their antioxidant potential.
| Compound ID | N-1 Substituent | DPPH IC50 (µM) | LPO IC50 (µM) |
| 3 | -H | 24 ± 0.3 | 31 ± 0.4 |
| 4 | -COCH₂Cl | 120 ± 0.1 | 120 ± 0.3 |
| 5a | -COCH₂-NH-(p-Cl-Ph) | 18 ± 0.1 | 24 ± 0.3 |
| 5b | -COCH₂-NH-(p-F-Ph) | 21 ± 0.2 | 29 ± 0.8 |
| 5c | -COCH₂-NH-(p-Br-Ph) | 109 ± 0.5 | 118 ± 0.1 |
| 5d | -COCH₂-NH-(p-I-Ph) | 120 ± 0.1 | 120 ± 0.3 |
| 5e | -COCH₂-NH-(p-NO₂-Ph) | 16 ± 0.8 | 21 ± 0.5 |
| 5f | -COCH₂-NH-(p-OH-Ph) | 8 ± 0.9 | 7 ± 0.1 |
| 5g | -COCH₂-NH-(p-OCH₃-Ph) | 13 ± 0.2 | 16 ± 0.9 |
| BHA | Standard Antioxidant | 11 ± 0.5 | 9 ± 0.1 |
BHA: Butylated hydroxyanisole
Structure-Activity Relationship (SAR) Insights
The data presented reveals key structural features influencing the antioxidant activity of N-substituted indole-3-carboxaldehyde analogs:
-
N-1 Substitution: Direct N-acylation with a chloroacetyl group (Compound 4 ) significantly diminishes the antioxidant activity compared to the unsubstituted indole-3-carboxaldehyde (Compound 3 ).
-
Aryl Amine Conjugation: Coupling of the N-acetyl group with various aryl amines (Compounds 5a-g ) generally leads to a restoration or enhancement of antioxidant activity.
-
Substitution on the Aryl Amine Ring:
-
Electron-donating groups: The presence of a hydroxyl group (-OH) at the para-position of the phenyl ring (Compound 5f ) resulted in the most potent antioxidant activity, surpassing that of the standard antioxidant BHA. An electron-donating methoxy group (-OCH₃) (Compound 5g ) also conferred strong activity.
-
Electron-withdrawing groups: A nitro group (-NO₂) at the para-position (Compound 5e ) also resulted in good antioxidant activity.
-
Halogens: Halogen substitution at the para-position showed varied effects. Chloro (Compound 5a ) and fluoro (Compound 5b ) substitutions retained good activity, while bromo (Compound 5c ) and iodo (Compound 5d ) substitutions led to a significant decrease in potency.
-
The following diagram illustrates the key structural modifications and their general impact on the biological activity of the indole-3-carboxaldehyde scaffold.
Benchmarking 2-(3-formyl-1H-indol-1-yl)butanoic acid Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative benchmarking of the novel compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid, against established inhibitors of key enzyme families. Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including the inhibition of kinases, cyclooxygenases (COX), and histone deacetylases (HDACs).[1][2][3][4] This document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation of this new chemical entity.
Comparative Performance Data
A critical aspect of benchmarking is the direct comparison of inhibitory activity. The following tables provide a template for summarizing the quantitative data obtained from enzymatic assays. The data for the known inhibitors listed below are representative values from publicly available literature and should be re-established in parallel with the evaluation of this compound under identical experimental conditions.
Table 1: Comparative Inhibitory Activity against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| This compound | e.g., PI3K, AKT, CDK5 | TBD | e.g., ADP-Glo™ Kinase Assay |
| Staurosporine (Pan-kinase inhibitor) | Broad Spectrum | 1 - 20 | ADP-Glo™ Kinase Assay |
| Sunitinib (Multi-kinase inhibitor) | e.g., VEGFR, PDGFR | 2 - 80 | LanthaScreen™ Eu Kinase Binding Assay |
| Gedatolisib (PI3K/mTOR inhibitor) | PI3Kα | 0.4 | In vitro PI3K HTRF Assay |
Table 2: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method |
| This compound | COX-1, COX-2 | TBD | TBD | e.g., Cayman COX Colorimetric Inhibitor Screening Assay |
| Indomethacin (Non-selective COX inhibitor) | COX-1, COX-2 | ~0.1 (COX-1), ~0.9 (COX-2) | ~0.1 | Cayman COX Colorimetric Inhibitor Screening Assay |
| Celecoxib (Selective COX-2 inhibitor) | COX-2 | ~0.04 | >100 | Cayman COX Colorimetric Inhibitor Screening Assay |
Table 3: Comparative Inhibitory Activity against Histone Deacetylases (HDACs)
| Compound | Target HDAC | IC50 (nM) | Assay Method |
| This compound | e.g., HDAC1, HDAC6 | TBD | e.g., Fluor de Lys® (HDAC) Drug Discovery Kit |
| Vorinostat (SAHA, Pan-HDAC inhibitor) | Class I, II, IV | 50 - 100 | Fluor de Lys® (HDAC) Drug Discovery Kit |
| Tubastatin A (Selective HDAC6 inhibitor) | HDAC6 | ~15 | Fluor de Lys® (HDAC) Drug Discovery Kit |
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reliable and comparable data. The following are generalized protocols for key enzymatic assays.
1. Protein Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Procedure:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the necessary cofactors in a buffer solution.
-
Add serial dilutions of this compound or a known inhibitor to the reaction mixture in a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cyclooxygenase (COX) Inhibition Assay (e.g., Cayman COX Colorimetric Inhibitor Screening Assay)
-
Principle: This assay measures the peroxidase activity of COX. The oxidation of TMPD by the hydroperoxide produced from the COX-catalyzed conversion of arachidonic acid results in a colorimetric product.
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add serial dilutions of this compound or a known inhibitor.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points.
-
Determine the rate of reaction and calculate the percentage of inhibition for each concentration.
-
Calculate the IC50 value and the COX-1/COX-2 selectivity index.
-
3. Histone Deacetylase (HDAC) Inhibition Assay (e.g., Fluor de Lys® Drug Discovery Kit)
-
Principle: This is a fluorescence-based assay. An acetylated lysine substrate is deacetylated by an HDAC enzyme. The addition of a developer solution then releases a fluorophore from the deacetylated substrate.
-
Procedure:
-
Add the HDAC enzyme, the Fluor de Lys® substrate, and serial dilutions of this compound or a known inhibitor to a 96-well plate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution, which also contains a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for a further period (e.g., 15 minutes) to allow for fluorophore development.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling Pathway: PI3K/AKT/mTOR
Caption: A potential mechanism of action via the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: Enzyme Inhibition Benchmarking
Caption: A generalized workflow for benchmarking enzyme inhibitory activity.
Logical Relationship: Hit to Lead Candidate
Caption: The progression from an initial hit to a preclinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
- 3. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Mechanism of Action of 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the hypothesized mechanism of action of 2-(3-formyl-1H-indol-1-yl)butanoic acid. Due to the absence of direct experimental data for this specific molecule, this document postulates its activity based on the known biological functions of its core structural component, indole-3-aldehyde. It is proposed that this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in modulating inflammatory and immune responses. This guide compares the potential activity of the target compound with known AhR agonists and provides detailed experimental protocols to validate this hypothesis.
Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The core structure of this compound contains the indole-3-aldehyde moiety. Indole-3-aldehyde, a metabolite of tryptophan produced by gut microbiota, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR signaling pathway is a critical regulator of cellular responses to environmental stimuli and plays a significant role in inflammation, immunity, and barrier function.
Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin-Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. Downstream effects of AhR activation can include the suppression of inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling.[2][3]
This guide will therefore explore the potential of this compound as an AhR agonist and compare its hypothetical performance with established modulators of this pathway.
Comparative Analysis of AhR Agonists
The following table summarizes the activity of known AhR agonists that can serve as benchmarks for evaluating this compound.
| Compound | Chemical Class | Potency (EC50/IC50) | Key Biological Effects |
| This compound (Hypothesized) | Indole Derivative | To Be Determined | Potential anti-inflammatory and immunomodulatory effects via AhR agonism. |
| Indole-3-aldehyde | Tryptophan Metabolite | Weak agonist activity observed.[4] | Enhances intestinal barrier function; inhibits NLRP3 inflammasome and NF-κB activation.[2][3] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Halogenated Aromatic Hydrocarbon | Potent Agonist (ED50 ~1 x 10⁻⁹ mol/kg in mice).[5] | Prototypical high-affinity AhR agonist; used as a positive control in AhR assays. |
| Indole-3-carbinol (I3C) | Glucosinolate Derivative | Used at concentrations of 25-200µM in in-vitro studies.[6] | Suppresses pro-inflammatory cytokine production in macrophages.[6] |
| Tryptamine | Tryptophan Metabolite | EC50 for CYP1A1 mRNA induction: 0.048 mM.[7] | Acts as an AhR agonist, but can also exhibit antagonist activity in combination with TCDD.[4][7] |
| Indole-3-acetate | Tryptophan Metabolite | EC50 for CYP1A1 mRNA induction: 0.37 mM.[7] | Partial AhR agonist.[7] |
Experimental Protocols
To confirm the hypothesized mechanism of action of this compound as an AhR agonist, a series of in-vitro assays are proposed.
Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay
Objective: To determine if this compound can activate the AhR and induce the transcription of a reporter gene.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE-containing promoter.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and known AhR agonists (e.g., TCDD as a positive control, Indole-3-aldehyde as a comparison).
-
Treat the cells with the compounds for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for each compound.
Quantitative PCR (qPCR) for AhR Target Gene Expression
Objective: To measure the induction of endogenous AhR target genes, such as Cytochrome P450 1A1 (CYP1A1).
Methodology:
-
Cell Line: Human or murine cell lines responsive to AhR activation (e.g., Hepa-1c1c7, HT-29).
-
Procedure:
-
Treat cells with various concentrations of this compound and control compounds for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
NLRP3 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Methodology:
-
Cell Line: Immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes differentiated into macrophages.
-
Procedure:
-
Priming: Treat macrophages with Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibition: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator such as Nigericin or ATP for 1-2 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
-
Data Analysis: Compare the levels of IL-1β in treated versus untreated cells to determine the inhibitory effect.
NF-κB Nuclear Translocation Assay
Objective: To determine if this compound can inhibit the activation of the NF-κB pathway.
Methodology:
-
Cell Line: HeLa cells or macrophage cell lines.
-
Procedure:
-
Pre-treat cells with this compound.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy or high-content imaging.
-
-
Data Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Visualizations
Caption: Hypothesized AhR signaling pathway for this compound.
Caption: Proposed experimental workflow for mechanism of action confirmation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Ligands of the Aryl Hydrocarbon Receptor Induce Anti-Inflammatory and Immunoregulatory Effects on Murine Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Assay Reproducibility for 2-(3-formyl-1H-indol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-(3-formyl-1H-indol-1-yl)butanoic acid, with a focus on its hypothetical performance in two key biological assays: Histone Deacetylase (HDAC) inhibition and G protein-coupled receptor 109A (GPR109A) activation. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes established assay protocols and comparative data from structurally related molecules to provide a framework for potential experimental design and reproducibility assessment.
Potential Biological Activities and Comparative Compounds
Based on the structural motifs of an indole ring and a butanoic acid side chain, this compound is hypothesized to exhibit activity as both an HDAC inhibitor and a GPR109A agonist. Butyric acid and its derivatives are well-documented as HDAC inhibitors, while indole derivatives have also been explored for this activity.[1][2] Similarly, butyrate is a known endogenous ligand for GPR109A.[3][4]
For the purpose of this comparative guide, the following well-characterized compounds have been selected as alternatives:
-
Trichostatin A (TSA): A potent and well-characterized pan-HDAC inhibitor, serving as a positive control in HDAC inhibition assays.
-
Nicotinic Acid (Niacin): The primary endogenous ligand for GPR109A, used as a reference compound in receptor binding and activation assays.[4][5]
Data Presentation: Comparative In Vitro Assay Performance (Hypothetical Data)
The following tables present hypothetical, yet plausible, quantitative data for this compound in comparison to the selected alternatives. It is crucial to note that this data is illustrative and requires experimental validation.
Table 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
| Compound | Target | IC50 (nM)[6] | Assay Reproducibility (Inter-assay %CV) |
| This compound | Pan-HDAC | 150 (Hypothetical) | < 15% (Expected) |
| Trichostatin A (TSA) | Pan-HDAC | 5 | < 10% |
| Butyric Acid | Class I/IIa HDACs | 50,000 (50 µM) | < 15% |
%CV: Percent Coefficient of Variation
Table 2: In Vitro GPR109A Receptor Binding Assay
| Compound | Receptor | Ki (nM)[7] | Assay Reproducibility (Inter-assay %CV) |
| This compound | GPR109A | 80 (Hypothetical) | < 20% (Expected) |
| Nicotinic Acid (Niacin) | GPR109A | 500 | < 15% |
| Butyrate | GPR109A | 1,000,000 (1 mM) | < 20% |
Experimental Protocols
Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HDAC enzymes.
Principle: This assay quantifies HDAC activity using a fluorogenic substrate. The HDAC enzyme removes the acetyl group from the substrate, which is then cleaved by a developer, releasing a fluorescent product. The fluorescence intensity is proportional to HDAC activity. Inhibitors will reduce the fluorescent signal.[6]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A as a stop reagent and a trypsin-like protease)
-
Test compounds and reference inhibitor (Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and Trichostatin A in HDAC assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 35 µL of HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
GPR109A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the GPR109A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) for binding to cells or membranes expressing the GPR109A receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound.[4]
Materials:
-
Cell membranes prepared from cells overexpressing human GPR109A.
-
Radioligand: [³H]-Nicotinic Acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
Test compounds and reference ligand (unlabeled Nicotinic Acid).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled Nicotinic Acid in binding buffer.
-
In a 96-well plate, add 50 µL of cell membranes, 50 µL of [³H]-Nicotinic Acid (at a concentration near its Kd), and 50 µL of the compound dilutions.
-
For total binding wells, add 50 µL of binding buffer instead of a test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled Nicotinic Acid.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and the percent inhibition for each compound concentration. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of HDAC inhibition.
Caption: Simplified signaling pathway of GPR109A activation.
Experimental Workflows
Caption: Experimental workflow for the HDAC inhibition assay.
Caption: Experimental workflow for the GPR109A binding assay.
References
- 1. gsartor.org [gsartor.org]
- 2. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-(3-formyl-1H-indol-1-yl)butanoic Acid and its Propanoic Analog
A detailed guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery, indole derivatives stand out as a versatile scaffold, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of two closely related indole alkanoic acids: 2-(3-formyl-1H-indol-1-yl)butanoic acid and its propanoic analog, 2-(3-formyl-1H-indol-1-yl)propanoic acid. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, this guide offers a comparative overview based on their chemical properties and extrapolates potential biological activities and experimental considerations from structurally similar compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the two compounds is presented below. These properties are primarily derived from computational models and data available in chemical databases.
| Property | This compound | 2-(3-formyl-1H-indol-1-yl)propanoic acid |
| Molecular Formula | C₁₃H₁₃NO₃ | C₁₂H₁₁NO₃[1] |
| Molecular Weight | 231.25 g/mol | 217.22 g/mol [1] |
| Structure | ||
| IUPAC Name | This compound | 2-(3-formyl-1H-indol-1-yl)propanoic acid[1] |
| CAS Number | 869947-42-2 | 166747-91-7[1] |
Postulated Biological Activities and Therapeutic Potential
Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The activity of these compounds is often attributed to their ability to interact with various biological targets and signaling pathways.
The core structure of both this compound and its propanoic analog, featuring an indole-3-carbaldehyde moiety linked to an amino acid-like side chain, suggests potential for several biological activities. The aldehyde group can act as a reactive handle for covalent interactions with biological targets, while the carboxylic acid provides a key site for hydrogen bonding. The difference in the alkyl chain length of the side chain (ethyl for the butanoic acid and methyl for the propanoic acid) can influence the compound's lipophilicity, steric hindrance, and ultimately its binding affinity and pharmacokinetic properties.
Based on the activities of other indole-alkanoic acids, these compounds could potentially act as:
-
Inhibitors of inflammatory pathways: Many indole derivatives are known to modulate inflammatory signaling cascades. For instance, indole-3-propionic acid has been shown to affect the NF-κB signaling pathway. It is plausible that the title compounds could exhibit similar anti-inflammatory properties.
-
Enzyme inhibitors: The structural features of these molecules make them potential candidates for enzyme inhibition. The carboxylic acid and formyl groups could interact with active sites of various enzymes.
-
Modulators of receptor activity: Indole-containing molecules have been identified as ligands for a variety of receptors.
Proposed Experimental Workflow for Comparative Analysis
To empirically determine and compare the biological activities of this compound and its propanoic analog, a systematic experimental workflow is proposed.
Experimental Protocols
1. Synthesis and Characterization:
-
Synthesis: The synthesis of both compounds can be achieved through N-alkylation of indole-3-carbaldehyde with the corresponding 2-bromobutanoic acid or 2-bromopropanoic acid ester, followed by hydrolysis of the ester.
-
Purification: The crude products would be purified using column chromatography on silica gel.
-
Characterization: The chemical structures of the purified compounds would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity would be assessed by high-performance liquid chromatography (HPLC).
2. In Vitro Biological Assays:
-
Anti-inflammatory Activity: The anti-inflammatory potential of the compounds could be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Cytokine levels can be quantified using ELISA kits.
-
Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, a panel of relevant enzymes could be tested. For example, cyclooxygenase (COX-1 and COX-2) inhibition assays could be performed to assess their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cytotoxicity Assays: The cytotoxicity of the compounds would be determined against a panel of cancer cell lines and a non-cancerous cell line using the MTT or similar cell viability assays to determine their therapeutic index.
Potential Signaling Pathway Involvement
Given the prevalence of indole derivatives as modulators of inflammatory pathways, a plausible target for these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.
In this pathway, the indole derivative could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Conclusion
References
"selectivity profiling of 2-(3-formyl-1H-indol-1-yl)butanoic acid against a panel of kinases"
Lack of Publicly Available Data for 2-(3-formyl-1H-indol-1-yl)butanoic acid
A comprehensive search of scientific literature and public databases has revealed no available experimental data for the selectivity profiling of this compound against a panel of kinases. Therefore, a direct comparison guide based on experimental results for this specific compound cannot be provided at this time.
However, to serve as a valuable resource for researchers and drug development professionals, this guide outlines the standard methodologies, data presentation formats, and key considerations for conducting and interpreting such a study. The following sections provide a template for a comprehensive kinase selectivity profiling guide, which can be utilized once experimental data for "this compound" or other compounds of interest becomes available.
Hypothetical Comparison Guide: Selectivity Profiling of a Test Compound Against a Kinase Panel
This guide provides a framework for assessing the selectivity of a test compound against a broad panel of kinases, comparing its inhibitory activity to established kinase inhibitors.
Data Presentation: Kinase Inhibition Profile
The selectivity of a test compound is typically assessed by screening it against a large panel of kinases. The results are often presented as the percent inhibition at a specific concentration or as IC50/Kd values.
Table 1: Hypothetical Kinase Selectivity Data for a Test Compound
| Kinase Target | Test Compound (% Inhibition @ 1 µM) | Comparator 1: Staurosporine (% Inhibition @ 1 µM) | Comparator 2: Dasatinib (% Inhibition @ 1 µM) |
| Tyrosine Kinases | |||
| ABL1 | 85 | 98 | 99 |
| SRC | 75 | 95 | 97 |
| EGFR | 12 | 92 | 45 |
| VEGFR2 | 25 | 96 | 88 |
| Serine/Threonine Kinases | |||
| AKT1 | 68 | 88 | 20 |
| PI3Kα | 92 | 55 | 15 |
| CDK2 | 5 | 94 | 30 |
| MAPK1 (ERK2) | 8 | 78 | 10 |
| ROCK1 | 15 | 91 | 25 |
| ... (additional kinases) | ... | ... | ... |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
2.1. In Vitro Kinase Assay
A common method for assessing kinase activity is a biochemical assay that measures the phosphorylation of a substrate.
-
Assay Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a frequently used platform for this purpose.
-
Reagents:
-
Kinase Panel: A selection of purified recombinant human kinases (e.g., from Promega or Reaction Biology).
-
Test Compound: this compound, dissolved in DMSO.
-
ATP: Adenosine 5'-triphosphate, at a concentration near the Km for each kinase.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Assay Buffer: Containing appropriate salts, DTT, and BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay reagents (Promega).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and comparator compounds in assay buffer.
-
In a 384-well plate, add the kinase and the test compound/vehicle control.
-
Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30-60 minutes and measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to a vehicle (DMSO) control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for a kinase selectivity profiling experiment.
Caption: Workflow for in vitro kinase selectivity profiling.
3.2. Signaling Pathway Context
If a compound shows significant inhibition of a particular kinase, it is important to understand the signaling pathway in which that kinase is involved. For instance, if the compound inhibits PI3Kα and AKT1, the PI3K/Akt signaling pathway would be of interest.
Caption: Simplified PI3K/Akt signaling pathway.
Safety Operating Guide
Proper Disposal of 2-(3-formyl-1H-indol-1-yl)butanoic Acid: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-(3-formyl-1H-indol-1-yl)butanoic acid is to consign it to an approved hazardous waste disposal plant. [1][2] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its safety data sheet (SDS) and adhere to the following precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
- Characterize the waste. Is it pure, unused this compound, a solution, or mixed with other chemical waste?
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste according to local, state, and federal regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
2. Waste Segregation and Collection:
- Solid Waste:
- Collect pure, unused this compound and any grossly contaminated solids (e.g., weighing paper, paper towels) in a designated, properly labeled hazardous waste container.
- Ensure the container is compatible with the chemical and is kept tightly closed.[1]
- Liquid Waste:
- Collect solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
- Do not mix with incompatible waste streams. Consult a chemical compatibility chart or your EHS department.
- Contaminated Labware:
- Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.
- Dispose of single-use plastics and other contaminated items in the designated solid hazardous waste container.
3. Labeling and Storage:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.
- Indicate the primary hazards (e.g., "Irritant").
- Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by trained hazardous waste personnel.[1]
4. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of this chemical down the drain or in regular trash.[3] This is a violation of environmental regulations and can pose a significant hazard.
- The EHS department will ensure the waste is transported to and processed at a licensed and approved waste disposal facility, in compliance with all regulatory requirements.[1][2]
Emergency Spill Procedures
In the event of a spill, adhere to the following emergency protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: If it is safe to do so, prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[3]
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
